Npp1-IN-2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H22N4OS |
|---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
1-[(E)-(4-morpholin-4-ylphenyl)methylideneamino]-3-naphthalen-2-ylthiourea |
InChI |
InChI=1S/C22H22N4OS/c28-22(24-20-8-7-18-3-1-2-4-19(18)15-20)25-23-16-17-5-9-21(10-6-17)26-11-13-27-14-12-26/h1-10,15-16H,11-14H2,(H2,24,25,28)/b23-16+ |
InChI Key |
CSNQUDZUDDANPP-XQNSMLJCSA-N |
Isomeric SMILES |
C1COCCN1C2=CC=C(C=C2)/C=N/NC(=S)NC3=CC4=CC=CC=C4C=C3 |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C=NNC(=S)NC3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Development of Npp1-IN-2: A Technical Overview of a Potent ENPP1 Inhibitor
Introduction
Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a type II transmembrane glycoprotein that plays a critical role in various physiological and pathological processes.[1][2][3] As a key enzyme in purinergic signaling, ENPP1 hydrolyzes extracellular adenosine triphosphate (ATP) to produce adenosine monophosphate (AMP) and inorganic pyrophosphate (PPi).[1][2][4] This function implicates ENPP1 in bone mineralization, insulin signaling, and soft tissue calcification.[1][4][5][6] More recently, ENPP1 has garnered significant attention in the field of immuno-oncology due to its ability to hydrolyze 2'3'-cyclic GMP-AMP (cGAMP), a crucial second messenger in the cGAS-STING pathway of innate immunity.[7][8][9] By degrading cGAMP, ENPP1 can dampen anti-tumor immune responses, making it a promising therapeutic target.[7][8][9]
Npp1-IN-2, also known as Compound C, has emerged as a potent small molecule inhibitor of ENPP1.[10] This technical guide provides a comprehensive overview of the available data on this compound, including its inhibitory activity and the broader context of ENPP1 inhibitor development. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting ENPP1.
Quantitative Data Summary
The inhibitory potency of this compound against ENPP1 has been characterized using several enzymatic assays. The available quantitative data is summarized in the table below for clear comparison.
| Compound | Target | Assay | Substrate | IC50 (μM) | Source |
| This compound (Compound C) | ENPP1 | Fluorescence-based | TG-mAMP | 0.26 | [10] |
| This compound (Compound C) | ENPP1 | Colorimetric | pNP-TMP | 0.48 | [10] |
| This compound (Compound C) | ENPP1 | Not Specified | ATP | 2.0 | [10] |
TG-mAMP (Tokyo Green-mAMP) is a sensitive fluorescent probe for ENPP1 activity. pNP-TMP (para-nitrophenyl thymidine 5'-monophosphate) is a chromogenic substrate.
Signaling Pathways and Mechanism of Action
ENPP1 exerts its biological functions primarily through the hydrolysis of extracellular nucleotides. The following diagrams illustrate the key signaling pathways involving ENPP1 and the mechanism by which inhibitors like this compound can modulate these pathways.
Caption: ENPP1 hydrolysis of ATP and the generation of immunosuppressive adenosine.
Caption: ENPP1-mediated degradation of cGAMP and inhibition of the cGAS-STING pathway.
Experimental Protocols
Detailed experimental protocols for the discovery and initial characterization of this compound are not publicly available. However, based on the assays used for its characterization and general practices in the field, the following methodologies are representative of those likely employed.
1. ENPP1 Enzymatic Activity Assay (pNP-TMP Method)
This colorimetric assay is a standard method for measuring ENPP1 phosphodiesterase activity.
-
Principle: ENPP1 hydrolyzes the artificial substrate p-nitrophenyl thymidine 5'-monophosphate (pNP-TMP) to thymidine 5’-monophosphate (TMP) and p-nitrophenol (pNP). At an alkaline pH, pNP produces a yellow color that can be quantified by measuring absorbance at 405 nm.
-
Reagents:
-
Assay Buffer: 50 mM Tris-HCl, pH 9.0, 1 mM MgCl₂, 0.1 mM ZnCl₂.
-
Enzyme: Recombinant human ENPP1.
-
Substrate: pNP-TMP solution.
-
Inhibitor: this compound dissolved in DMSO.
-
Stop Solution: 1 M NaOH.
-
-
Procedure:
-
Add assay buffer to the wells of a 96-well plate.
-
Add serial dilutions of this compound (or DMSO for control) to the wells.
-
Add recombinant ENPP1 enzyme to the wells and pre-incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding the pNP-TMP substrate.
-
Incubate the plate for 30-60 minutes at 37°C.
-
Stop the reaction by adding NaOH solution.
-
Measure the absorbance at 405 nm using a plate reader.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by non-linear regression analysis.
-
2. Cell-Based STING Activation Assay
This assay assesses the ability of an ENPP1 inhibitor to protect cGAMP from degradation and subsequently activate the STING pathway in cells.
-
Principle: ENPP1 inhibitors prevent the breakdown of extracellular cGAMP, allowing it to be taken up by reporter cells (e.g., THP-1 monocytes) to activate the STING pathway. STING activation leads to the phosphorylation of IRF3 and the production of Type I interferons (e.g., IFN-β), which can be measured.
-
Reagents:
-
Cell Lines: A human or murine cancer cell line expressing ENPP1 and a reporter cell line with a functional cGAS-STING pathway (e.g., THP-1).
-
Stimulant: 2'3'-cGAMP.
-
Inhibitor: this compound dissolved in DMSO.
-
Detection: ELISA kit for IFN-β or antibodies for phosphorylated IRF3 (for Western blot or flow cytometry).
-
-
Procedure:
-
Plate ENPP1-expressing cells and allow them to adhere.
-
Treat the cells with serial dilutions of this compound or DMSO control for 1-2 hours.
-
Add a known concentration of exogenous cGAMP to the cell culture medium.
-
Incubate for a defined period (e.g., 24 hours) to allow for cGAMP degradation and uptake by potential reporter cells co-cultured or by measuring the remaining cGAMP in the supernatant.
-
Alternatively, transfer the conditioned media to a plate of reporter cells (e.g., THP-1).
-
After 24 hours of incubation with the reporter cells, collect the supernatant to measure IFN-β levels by ELISA.
-
Dose-response curves are generated to determine the EC50 of the inhibitor for STING pathway activation.
-
Discovery and Development Workflow
The development of a novel ENPP1 inhibitor like this compound typically follows a structured workflow from initial screening to preclinical evaluation.
Caption: General workflow for the discovery and development of an ENPP1 inhibitor.
This compound is a valuable research tool for elucidating the complex biology of ENPP1. Its potent inhibition of ENPP1's phosphodiesterase activity makes it suitable for in vitro studies of the purinergic signaling and cGAS-STING pathways. The development of this compound and other ENPP1 inhibitors underscores the growing therapeutic interest in this enzyme, particularly for immuno-oncology applications. Future development in this area will likely focus on optimizing potency, selectivity, and pharmacokinetic properties to translate the strong preclinical rationale into effective clinical therapies.
References
- 1. Nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1) and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1) and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Physiologic and pathologic functions of the NPP nucleotide pyrophosphatase/phosphodiesterase family focusing on NPP1 in calcification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nucleotide pyrophosphatase/phosphodiesterase - Wikipedia [en.wikipedia.org]
- 6. research-portal.uws.ac.uk [research-portal.uws.ac.uk]
- 7. "A novel small molecule Enpp1 inhibitor improves tumor control followin" by Jason R Baird, Alejandro F Alice et al. [digitalcommons.providence.org]
- 8. ENPP1 | Insilico Medicine [insilico.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide on Npp1-IN-2 as a Selective ENPP1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a critical enzyme in cellular signaling, primarily recognized for its role in hydrolyzing extracellular ATP and the immune signaling molecule 2'3'-cyclic GMP-AMP (cGAMP). Its overexpression is implicated in various pathologies, including cancer and metabolic diseases, making it a compelling target for therapeutic intervention. Npp1-IN-2 (also referred to as Enpp-1-IN-2 or ENPP1 Inhibitor C) has emerged as a potent and selective small molecule inhibitor of ENPP1. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its evaluation, and visualization of the relevant biological pathways and experimental workflows.
Introduction to ENPP1
ENPP1 is a type II transmembrane glycoprotein that functions as a phosphodiesterase. It plays a crucial role in various physiological processes by catalyzing the hydrolysis of phosphodiester bonds in a range of nucleotide-based substrates.[1][2] Two of its most significant substrates are ATP and 2'3'-cGAMP.
-
ATP Hydrolysis: ENPP1 hydrolyzes extracellular ATP to produce adenosine monophosphate (AMP) and inorganic pyrophosphate (PPi).[1][3] This activity is vital in regulating purinergic signaling and processes like bone mineralization.[4]
-
cGAMP Hydrolysis: ENPP1 is the primary enzyme responsible for degrading extracellular 2'3'-cGAMP, a key second messenger in the cGAS-STING (cyclic GMP-AMP synthase - stimulator of interferon genes) pathway.[1][4] The cGAS-STING pathway is a critical component of the innate immune system, detecting cytosolic DNA and triggering an interferon-led immune response against viral infections and cancer cells.[1][5] By hydrolyzing cGAMP, ENPP1 acts as an immune checkpoint, dampening this anti-tumor immune response.[6]
Given its role in suppressing anti-tumor immunity, inhibiting ENPP1 is a promising strategy in cancer immunotherapy. By preventing cGAMP degradation, ENPP1 inhibitors can enhance STING-mediated immune activation.[4][6]
This compound: A Potent and Selective ENPP1 Inhibitor
This compound is a small molecule inhibitor designed to selectively target the enzymatic activity of ENPP1. Its inhibitory potential has been quantified using various biochemical assays, demonstrating its potency against ENPP1.
Quantitative Data Presentation
The inhibitory activity of this compound against ENPP1 has been evaluated using multiple substrates. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Assay Substrate | IC50 (µM) | Reference |
| TG-mAMP | 0.26 | [7] |
| pNP-TMP | 0.48 | [7] |
| ATP | 2.0 | [7] |
-
TG-mAMP: A sensitive fluorescent probe developed for ENPP1 activity assays.[7]
-
pNP-TMP (p-nitrophenyl thymidine 5'-monophosphate): A chromogenic artificial substrate used to measure phosphodiesterase activity.
-
ATP (Adenosine triphosphate): A key physiological substrate of ENPP1.
This compound has also demonstrated high selectivity for ENPP1 over other isoforms (ENPP2-7) at a concentration of 10 µM.[8] In cellular contexts, it has been shown to decrease ENPP1 activity in MDA-MB-231 human breast cancer cells and C6 rat glioma cells at a 10 µM concentration.[8]
Signaling Pathways and Mechanism of Action
The primary mechanism of action for this compound is the direct inhibition of ENPP1's phosphodiesterase activity. This inhibition has two major downstream effects on key signaling pathways.
Modulation of the cGAS-STING Pathway
By blocking ENPP1, this compound prevents the degradation of extracellular 2'3'-cGAMP. This leads to an increased local concentration of cGAMP, which can then be taken up by nearby immune cells, such as dendritic cells, to activate the STING pathway. This activation results in the production of type I interferons and other pro-inflammatory cytokines, leading to a robust anti-tumor immune response.
Caption: this compound inhibits ENPP1, preventing cGAMP hydrolysis and boosting STING signaling.
Regulation of Purinergic Signaling
This compound also blocks the hydrolysis of extracellular ATP to AMP and PPi. Elevated extracellular ATP can have pro-inflammatory effects by activating P2 purinergic receptors on immune cells. Conversely, the downstream production of adenosine (from AMP via the ecto-5'-nucleotidase CD73) is reduced. Adenosine is a potent immunosuppressive molecule in the tumor microenvironment. Therefore, inhibiting ENPP1 can shift the balance from an immunosuppressive adenosine-rich environment to a pro-inflammatory ATP-rich one.
Caption: this compound blocks ATP hydrolysis, altering the balance of purinergic signaling.
Experimental Protocols and Methodologies
The evaluation of this compound involves a series of biochemical and cell-based assays to determine its potency, selectivity, and mechanism of action.
General Experimental Workflow
A typical workflow for characterizing a novel ENPP1 inhibitor like this compound involves a multi-stage process, from initial high-throughput screening to detailed mechanistic studies in relevant biological systems.
Caption: A stepwise workflow for the evaluation of ENPP1 inhibitors like this compound.
Biochemical Inhibition Assays
These assays are performed in a cell-free system using purified or recombinant ENPP1 enzyme to directly measure the inhibitory effect of the compound on substrate hydrolysis.
5.2.1 p-Nitrophenyl Thymidine-5'-Monophosphate (pNP-TMP) Assay
This is a colorimetric assay commonly used for high-throughput screening.
-
Principle: ENPP1 hydrolyzes the artificial substrate pNP-TMP to release p-nitrophenol (pNP), which is yellow and can be quantified by measuring absorbance at 405 nm.
-
Reagents:
-
Recombinant human ENPP1
-
pNP-TMP substrate
-
Assay Buffer (e.g., Tris-HCl, pH 9.0, containing CaCl2 and MgCl2)
-
This compound (or other test compounds) dissolved in DMSO
-
Stop solution (e.g., NaOH)
-
-
Protocol Outline:
-
Add assay buffer, ENPP1 enzyme, and varying concentrations of this compound to the wells of a microplate.
-
Pre-incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the pNP-TMP substrate.
-
Incubate for a further period (e.g., 30-60 minutes) at 37°C.
-
Stop the reaction by adding NaOH.
-
Measure the absorbance at 405 nm using a plate reader.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by non-linear regression analysis.
-
5.2.2 ATP Hydrolysis Assay
This assay measures the inhibition of the hydrolysis of the natural substrate ATP.
-
Principle: The amount of ATP remaining after the enzymatic reaction is quantified using a luciferase-based reagent (e.g., CellTiter-Glo®). The luminescent signal is proportional to the amount of ATP present.
-
Reagents:
-
Recombinant human ENPP1
-
ATP substrate
-
Assay Buffer (e.g., Tris-HCl, pH 7.4, containing ZnCl2 and CaCl2)
-
This compound
-
ATP detection reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
-
Protocol Outline:
-
Perform the enzymatic reaction as described in 5.2.1, but using ATP as the substrate.
-
After the incubation period, add the ATP detection reagent to the wells.
-
Incubate for a short period (e.g., 10 minutes) at room temperature to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
A lower luminescent signal indicates greater ATP hydrolysis (less inhibition).
-
Calculate the IC50 value based on the dose-response curve.
-
Cellular Activity Assays
These assays are crucial to confirm that the inhibitor is active in a more complex biological environment and can modulate the intended signaling pathway.
5.3.1 STING Reporter Assay
This assay measures the activation of the STING pathway in response to cGAMP, in the presence or absence of the ENPP1 inhibitor.
-
Principle: A reporter cell line (e.g., THP-1 Dual™ cells) is used, which contains a reporter gene (e.g., Lucia luciferase) under the control of an IRF-inducible promoter. Activation of the STING-IRF3 pathway leads to the expression and secretion of the luciferase, which can be quantified.
-
Reagents:
-
THP-1 Dual™ reporter cells
-
Exogenous 2'3'-cGAMP
-
This compound
-
Luciferase detection reagent
-
-
Protocol Outline:
-
Seed the reporter cells in a 96-well plate.
-
Treat the cells with varying concentrations of this compound.
-
Add a fixed concentration of exogenous 2'3'-cGAMP to the cell culture medium. The ENPP1 expressed on the cell surface will begin to degrade it.
-
Incubate for a specified time (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Add the luciferase detection reagent to the supernatant.
-
Measure the luminescent signal.
-
An increase in luminescence in the presence of this compound indicates that the inhibitor is protecting cGAMP from degradation, leading to STING activation.
-
Conclusion and Future Directions
This compound is a valuable research tool and a promising therapeutic candidate. Its potent and selective inhibition of ENPP1 provides a powerful means to investigate the roles of purinergic signaling and the cGAS-STING pathway in health and disease. For drug development professionals, this compound represents a lead compound for the development of novel immunotherapies. Future research will likely focus on optimizing its pharmacokinetic and pharmacodynamic properties, evaluating its efficacy in combination with other anti-cancer agents like immune checkpoint inhibitors and radiotherapy, and exploring its potential in non-oncological indications such as metabolic and calcification disorders.[6][9] The detailed methodologies and data presented in this guide serve as a foundational resource for researchers aiming to build upon the current understanding of ENPP1 inhibition.
References
- 1. mdpi.com [mdpi.com]
- 2. ENPP1, an Old Enzyme with New Functions, and Small Molecule Inhibitors—A STING in the Tale of ENPP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Role of ENPP1 in cancer pathogenesis: Mechanisms and clinical implications (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JUN–ENPP1–cGAS–STING axis mediates immune evasion and tumor progression in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What ENPP1 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. interpriseusa.com [interpriseusa.com]
- 9. Dual ENPP1/ATM depletion blunts DNA damage repair boosting radioimmune efficacy to abrogate triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Npp1-IN-2 in the cGAS-STING Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the role of Npp1-IN-2, a potent inhibitor of Ectonucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1), within the context of the cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) signaling pathway. This document details the underlying mechanism of the pathway, the regulatory function of ENPP1, the inhibitory action of this compound, and relevant experimental protocols for research and development.
The cGAS-STING Signaling Pathway
The cGAS-STING pathway is a critical component of the innate immune system, responsible for detecting cytosolic double-stranded DNA (dsDNA), a hallmark of viral or bacterial infection and cellular damage.[1]
Mechanism of Activation:
-
DNA Sensing: Cytosolic dsDNA is recognized by and binds to cyclic GMP-AMP synthase (cGAS).[1]
-
cGAMP Synthesis: Upon binding dsDNA, cGAS undergoes a conformational change and catalyzes the synthesis of the second messenger 2'3'-cyclic GMP-AMP (cGAMP) from ATP and GTP.[1][2]
-
STING Activation: cGAMP binds to the STING protein, which is anchored in the membrane of the endoplasmic reticulum (ER).[3][4] This binding event induces STING dimerization and a conformational change.[5]
-
Translocation and Signaling: Activated STING translocates from the ER to the Golgi apparatus.[3][4] In this new location, it serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1).[3][6]
-
IFN Response: TBK1 phosphorylates both STING and the transcription factor Interferon Regulatory Factor 3 (IRF3).[3] Phosphorylated IRF3 then dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons (IFN-α/β) and other inflammatory cytokines.[2][3] This process initiates a powerful anti-viral and anti-tumor immune response.
ENPP1: A Negative Regulator of STING Signaling
While the cGAS-STING pathway is essential for immunity, its activity is tightly controlled to prevent excessive inflammation. Ectonucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1) has emerged as a key negative regulator of this pathway.[6]
ENPP1 is a transmembrane glycoprotein that hydrolyzes extracellular nucleotides.[7] Crucially, it is the dominant hydrolase of extracellular 2'3'-cGAMP.[8][9] When cancer or infected cells produce and export cGAMP, it can be taken up by neighboring immune cells, such as dendritic cells, to activate STING in a paracrine manner, amplifying the immune response.[8] ENPP1, present on the surface of both tumor and immune cells, degrades this extracellular cGAMP into AMP and GMP, effectively severing the communication line and dampening the STING-mediated anti-tumor response.[6][9] Therefore, ENPP1 acts as an innate immune checkpoint.[9]
This compound: An ENPP1 Inhibitor
Inhibiting ENPP1 is a promising therapeutic strategy to enhance the cGAS-STING pathway's anti-tumor activity by preserving extracellular cGAMP. This compound (also known as compound 3h) is a potent and selective small molecule inhibitor of ENPP1.[1][2] By blocking the enzymatic activity of ENPP1, this compound prevents the degradation of extracellular cGAMP, thereby increasing its availability to activate STING signaling in adjacent immune cells and potentiating the innate immune response.
Quantitative Data
This compound demonstrates potency for ENPP1 and selectivity over the related isoform ENPP3.[1][2] This selectivity is important for minimizing potential off-target effects.
Table 1: Inhibitory Activity of this compound
| Compound | Target | IC₅₀ (µM) | Reference(s) |
|---|---|---|---|
| This compound | ENPP1 | 0.55 | [1][2][10] |
| | ENPP3 | 3.73 |[1][2][10] |
Table 2: Comparative Potency of Selected ENPP1 Inhibitors
| Compound | Target | Potency (Kᵢ or IC₅₀) | Substrate Used | Reference(s) |
|---|---|---|---|---|
| This compound | ENPP1 | IC₅₀ = 0.55 µM | Not Specified | [1][2] |
| PSB-POM141 | ENPP1 | Kᵢ = 1.46 nM | ATP | [5] |
| Adenosine 5′-α,β-methylene-γ-thiotriphosphate | ENPP1 | Kᵢ = 20 nM | p-Nph-5′-TMP | [5] |
| Adenine-N9-(methoxy)ethyl-β-bisphosphonate (Cpd 10) | ENPP1 | Kᵢ = 9.60 µM | ATP | [4] |
| | ENPP1 | Kᵢ = 16.3 µM | p-Nph-5′-TMP |[4] |
Experimental Protocols
To evaluate the activity of this compound or other ENPP1 inhibitors on the cGAS-STING pathway, a series of biochemical and cell-based assays are required.
ENPP1 Biochemical Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified ENPP1 protein.
Objective: To determine the IC₅₀ value of this compound against recombinant ENPP1.
Materials:
-
Recombinant human ENPP1 protein.
-
Assay Buffer: Tris-HCl buffer, pH 9.0, containing CaCl₂, MgCl₂, and ZnCl₂.
-
Substrate: p-Nitrophenyl 5′-thymidine monophosphate (p-Nph-5′-TMP), a chromogenic substrate, or ATP.
-
This compound, serially diluted in DMSO.
-
96-well microplate.
-
Spectrophotometer (for p-Nph-5′-TMP) or HPLC/CE (for ATP).
Protocol (using p-Nph-5′-TMP):
-
Add 50 µL of Assay Buffer to each well of a 96-well plate.
-
Add 2 µL of serially diluted this compound to the wells (final concentrations ranging from 1 nM to 100 µM). Include a DMSO-only control.
-
Add 20 µL of recombinant ENPP1 solution to each well and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 20 µL of p-Nph-5′-TMP substrate solution.
-
Monitor the increase in absorbance at 400 nm over time, which corresponds to the formation of p-nitrophenolate.
-
Calculate the reaction velocity for each inhibitor concentration.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Cellular STING Activation Assay (Co-culture Model)
This assay measures the functional consequence of ENPP1 inhibition on paracrine STING signaling.
Objective: To demonstrate that this compound can rescue extracellular cGAMP from degradation and activate STING in reporter cells.
Materials:
-
Cell Line 1 (cGAMP source): A cell line with high ENPP1 expression (e.g., MDA-MB-231 breast cancer cells) and an active cGAS.
-
Cell Line 2 (Reporter): A reporter cell line responsive to STING activation, such as THP-1 monocytes expressing an IFN-β promoter-driven luciferase (IFNβ-Luc).
-
Cell culture media (e.g., DMEM, RPMI-1640) with 10% FBS.
-
This compound.
-
2'3'-cGAMP (as a positive control for reporter cell activation).
-
ELISA kit for human IFN-β or Luciferase assay system.
-
24-well plates.
Protocol:
-
Day 1: Seed the ENPP1-high cells (Cell Line 1) in a 24-well plate and allow them to adhere overnight.
-
Day 2: Treat the ENPP1-high cells with a DNA-damaging agent or transfect with dsDNA to stimulate endogenous cGAMP production. Concurrently, treat with serially diluted this compound or DMSO vehicle control. Incubate for 24 hours.
-
Day 3:
-
Harvest the conditioned media from the treated ENPP1-high cells.
-
Add this conditioned media to a fresh plate of reporter cells (Cell Line 2).
-
Incubate the reporter cells with the conditioned media for 18-24 hours.
-
-
Day 4:
-
For ELISA: Harvest the supernatant from the reporter cells and measure the concentration of secreted IFN-β according to the manufacturer's protocol.
-
For Luciferase Assay: Lyse the reporter cells and measure luciferase activity according to the manufacturer's protocol.
-
-
Analysis: An increase in IFN-β secretion or luciferase activity in the this compound treated groups compared to the vehicle control indicates successful inhibition of ENPP1 and subsequent activation of the STING pathway in the reporter cells.
Western Blot Analysis of STING Pathway Phosphorylation
Objective: To directly visualize the activation of STING and its downstream kinases in response to ENPP1 inhibition.
Materials:
-
Reporter cells (e.g., THP-1) treated with conditioned media as described in Protocol 4.2.
-
Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary antibodies: anti-phospho-STING (Ser366), anti-phospho-TBK1 (Ser172), anti-phospho-IRF3 (Ser396).
-
Loading control antibody: anti-GAPDH or anti-β-actin.
-
HRP-conjugated secondary antibodies.
-
Chemiluminescence substrate.
Protocol:
-
Following treatment with conditioned media (Protocol 4.2, Step 3), wash the reporter cells with cold PBS and lyse them on ice.
-
Determine protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescence substrate.
-
Visualize protein bands using a digital imager. Increased phosphorylation of STING, TBK1, and IRF3 will confirm pathway activation at the molecular level.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. phosphodiesterase-in-2 — TargetMol Chemicals [targetmol.com]
- 4. Identification of adenine-N9-(methoxy)ethyl-β-bisphosphonate as NPP1 inhibitor attenuates NPPase activity in human osteoarthritic chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1) and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Structure of NPP1, an ectonucleotide pyrophosphatase/phosphodiesterase involved in tissue calcification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ENPP1 is an innate immune checkpoint of the anticancer cGAMP-STING pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
The Effect of Npp1-IN-2 on Purinergic Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a critical transmembrane enzyme that modulates extracellular purinergic signaling and regulates innate immunity. By hydrolyzing key signaling molecules such as adenosine triphosphate (ATP) and cyclic GMP-AMP (cGAMP), ENPP1 plays a pivotal role in controlling the balance between pro-inflammatory and immunosuppressive responses in the cellular microenvironment. Its overexpression is implicated in various pathologies, including cancer and metabolic diseases, making it a compelling target for therapeutic intervention. Npp1-IN-2 is a potent and selective small molecule inhibitor of ENPP1. This technical guide provides a detailed overview of this compound, its mechanism of action, its impact on purinergic and cGAS-STING signaling pathways, and quantitative data on its inhibitory activity. Furthermore, it includes representative experimental protocols for assessing ENPP1 inhibition and diagrams illustrating key pathways and workflows.
Introduction to ENPP1 and Purinergic Signaling
Purinergic signaling is a fundamental form of extracellular communication mediated by purine nucleotides and nucleosides, primarily ATP and adenosine.[1] This signaling system regulates a vast array of physiological processes, including neurotransmission, muscle contraction, and immune responses.[2][3] The concentration and balance of these signaling molecules are tightly controlled by a cascade of cell-surface enzymes known as ectonucleotidases.[4][5]
ENPP1 is a key member of this enzyme family. It functions as a phosphodiesterase, hydrolyzing extracellular ATP into adenosine monophosphate (AMP) and inorganic pyrophosphate (PPi).[2][6] The resulting AMP can be further hydrolyzed by other ectonucleotidases, such as CD73, to produce adenosine. This cascade is critical because ATP and adenosine often have opposing effects; ATP is typically pro-inflammatory and immunostimulatory, whereas adenosine is a potent immunosuppressant.[7] By converting ATP to the precursor of adenosine, ENPP1 helps create an immunosuppressive tumor microenvironment, which can promote tumor progression.[8]
More recently, ENPP1 was identified as the primary enzyme responsible for hydrolyzing extracellular 2',3'-cyclic GMP-AMP (cGAMP), the endogenous activator of the STING (Stimulator of Interferon Genes) pathway.[8] The cGAS-STING pathway is a crucial component of the innate immune system that detects cytosolic DNA and triggers a robust type I interferon response, leading to anti-tumor immunity. By degrading cGAMP, ENPP1 acts as a negative regulator or checkpoint of this pathway.[8]
Inhibition of ENPP1 has therefore emerged as a promising therapeutic strategy, particularly in immuno-oncology. An ENPP1 inhibitor like this compound is designed to achieve two key objectives:
-
Reduce Immunosuppressive Adenosine: By blocking the initial step of ATP hydrolysis, ENPP1 inhibition decreases the available AMP substrate for CD73, thereby lowering the production of immunosuppressive adenosine.
-
Enhance Anti-Tumor Immunity: By preventing the degradation of extracellular cGAMP, ENPP1 inhibition potentiates the STING pathway, leading to enhanced innate immune responses against cancer cells.[8]
Quantitative Data: this compound Inhibitory Activity
This compound (also referenced as "compound 3h" or "Enpp-1-IN-2 (Compound C)") is a potent inhibitor of ENPP1.[9][10][11] Its inhibitory activity has been quantified using several different biochemical assays, which yield distinct IC50 values—a reflection of the substrate and assay conditions used. This highlights the importance of standardizing experimental conditions when comparing inhibitor potencies.
| Target Enzyme | Inhibitor | IC50 (µM) | Assay Method | Reference(s) |
| ENPP1 | This compound | 0.26 | TG-mAMP (Fluorescent Probe) | [10][11] |
| ENPP1 | This compound | 0.48 | pNP-TMP (Chromogenic) | [10][11] |
| ENPP1 | This compound | 0.55 | Not Specified | [9][10] |
| ENPP1 | This compound | 2.0 | ATP (Physiological Substrate) | [10][11] |
| ENPP3 | This compound | 3.73 | Not Specified | [9][10] |
Signaling Pathways Modulated by this compound
The inhibitory action of this compound directly impacts two major signaling pathways: the canonical purinergic pathway governing ATP metabolism and the cGAS-STING innate immunity pathway.
Effect on the ATP-Adenosine Axis
This compound blocks the enzymatic function of ENPP1, preventing the conversion of extracellular ATP to AMP. This action preserves the pro-inflammatory ATP pools and, crucially, limits the production of AMP, the substrate for the ecto-5'-nucleotidase CD73. The ultimate result is a reduction in the generation of immunosuppressive adenosine, thereby helping to reverse the immune-cold tumor microenvironment.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, biological evaluation, and molecular docking study of sulfonate derivatives as nucleotide pyrophosphatase/phosphodiesterase (NPP) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. profiles.wustl.edu [profiles.wustl.edu]
- 5. Modulation of purinergic signaling by NPP-type ectophosphodiesterases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Basis of Purinergic Signal Metabolism by Ectonucleotide Pyrophosphatase/Phosphodiesterases 4 and 1 and Implications in Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis and biological evaluation studies of novel small molecule ENPP1 inhibitors for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. phosphodiesterase-in-2 — TargetMol Chemicals [targetmol.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
The Structure-Activity Relationship of Npp1-IN-2: A Technical Guide for Drug Development Professionals
An In-depth Analysis of a Potent Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (NPP1) Inhibitor
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of Npp1-IN-2, a potent and selective inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (NPP1). This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel therapeutics targeting the NPP1 pathway, a critical regulator of innate immunity and other physiological processes.
Introduction to NPP1 and Its Role in the cGAMP-STING Pathway
Ectonucleotide pyrophosphatase/phosphodiesterase-1 (NPP1), also known as ENPP1, is a transmembrane glycoprotein that plays a crucial role in various physiological and pathological processes. A key function of NPP1 is the hydrolysis of extracellular cyclic GMP-AMP (cGAMP), a second messenger that activates the STimulator of INterferon Genes (STING) pathway, leading to the production of type I interferons and other inflammatory cytokines. By degrading cGAMP, NPP1 acts as a negative regulator of the STING pathway, making it an attractive target for cancer immunotherapy. Inhibition of NPP1 can enhance the anti-tumor immune response by increasing the concentration of cGAMP in the tumor microenvironment.
This compound: A Potent and Selective NPP1 Inhibitor
This compound (also referred to as compound 3h in some contexts) has emerged as a significant tool compound for studying the biological functions of NPP1. It exhibits potent and selective inhibitory activity against NPP1.
Quantitative Inhibitory Activity
The inhibitory potency of this compound and related analogues is crucial for understanding its therapeutic potential. The following table summarizes the key quantitative data available for this compound.
| Compound | Target | IC50 (µM) |
| This compound | NPP1 | 0.55 |
| NPP3 | 3.73 |
Table 1: Inhibitory activity of this compound against NPP1 and NPP3.
Structure-Activity Relationship (SAR) of this compound and Analogues
The SAR for this class of inhibitors generally revolves around the following key interactions with the enzyme's active site:
-
Sulfonate Group: This moiety is critical for activity, likely interacting with the catalytic zinc ions in the NPP1 active site.
-
Aromatic Rings: The two aromatic rings, the chloromethoxyphenyl and the tolyl moieties, likely engage in hydrophobic and potentially pi-stacking interactions within the enzyme's binding pocket, contributing to both potency and selectivity.
-
Substituents on the Aromatic Rings: The nature and position of substituents on the phenyl rings significantly influence inhibitory activity. For instance, the chloro and methoxy groups on one ring and the methyl group on the other are likely optimized for binding. Modifications to these substituents would be a key area for further SAR exploration to improve potency and selectivity.
-
Acetamide Linker: The linker connecting the sulfonyl group and the tolyl ring plays a role in orienting the key interacting moieties within the active site. Variations in the linker length and rigidity can impact inhibitory activity.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of research findings. The following sections describe representative methodologies for key experiments in the evaluation of NPP1 inhibitors.
NPP1 Enzyme Inhibition Assay
This assay is fundamental to determining the inhibitory potency of compounds like this compound.
Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against NPP1.
Materials:
-
Recombinant human NPP1 enzyme.
-
p-Nitrophenyl-5'-thymidine monophosphate (p-Nph-5'-TMP) as the substrate.
-
Assay buffer (e.g., Tris-HCl buffer at a specific pH, containing CaCl2 and ZnCl2).
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO).
-
96-well microplate reader.
Procedure:
-
Prepare a series of dilutions of the test compound in the assay buffer.
-
Add the NPP1 enzyme to each well of a 96-well plate.
-
Add the diluted test compound to the respective wells and incubate for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the substrate (p-Nph-5'-TMP) to all wells.
-
Monitor the hydrolysis of the substrate by measuring the increase in absorbance at a specific wavelength (e.g., 405 nm) over time using a microplate reader. The product, p-nitrophenolate, is colored.
-
Calculate the rate of reaction for each compound concentration.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Assay for STING Pathway Activation
This assay assesses the ability of an NPP1 inhibitor to enhance cGAMP-induced STING signaling in a cellular context.
Objective: To determine if inhibition of NPP1 by the test compound leads to an increase in STING-dependent signaling.
Materials:
-
A suitable cell line expressing the STING pathway components (e.g., THP-1 cells).
-
cGAMP.
-
Test compound (this compound).
-
Reagents for measuring the downstream readout of STING activation (e.g., ELISA kit for IFN-β or a reporter gene assay for IRF3 activation).
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere.
-
Treat the cells with the test compound at various concentrations for a specified time.
-
Stimulate the cells with a fixed concentration of extracellular cGAMP.
-
After an incubation period, measure the level of STING pathway activation. This can be done by:
-
Quantifying the amount of IFN-β secreted into the cell culture medium using an ELISA kit.
-
Measuring the activity of a reporter gene (e.g., luciferase) under the control of an IRF3-dependent promoter.
-
-
Analyze the data to determine if the test compound enhances cGAMP-induced STING activation in a dose-dependent manner.
Visualizations
Diagrams are provided below to illustrate key concepts related to the structure-activity relationship of this compound.
Figure 1: Simplified signaling pathway of NPP1 in the context of cGAMP-STING activation.
Figure 2: General experimental workflow for the evaluation of this compound and its analogues.
Figure 3: Logical relationship in the structure-activity relationship analysis of this compound analogues.
Conclusion
This compound is a valuable chemical probe for elucidating the role of NPP1 in health and disease. Its potent and selective inhibition of NPP1 makes it a strong starting point for the development of novel immunotherapies. The structure-activity relationships of the broader class of sulfonate-based inhibitors provide a rational basis for the design of next-generation NPP1 inhibitors with improved pharmacological properties. Further research into the detailed interactions of this compound with the NPP1 active site will be instrumental in advancing these drug discovery efforts.
The Impact of Inhibitors on NPP1-Mediated ATP Hydrolysis: A Technical Guide
Disclaimer: Information regarding a specific inhibitor designated "Npp1-IN-2" is not available in the public domain. This guide provides a comprehensive overview of the impact of various known inhibitors on the ATP hydrolysis activity of Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (NPP1), serving as a technical resource for researchers, scientists, and professionals in drug development.
Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (NPP1) is a crucial enzyme that regulates extracellular purinergic signaling by hydrolyzing ATP to produce AMP and pyrophosphate (PPi)[1][2][3][4]. This enzymatic activity is implicated in a range of physiological and pathological processes, including bone mineralization, insulin signaling, and cancer progression, making NPP1 an attractive target for therapeutic intervention[1][2][4]. Understanding the kinetic impact and mechanism of action of NPP1 inhibitors is paramount for the development of novel therapeutics.
Quantitative Analysis of NPP1 Inhibition
A variety of compounds, spanning nucleotide analogs and non-nucleotide small molecules, have been identified as inhibitors of NPP1. Their potency is typically quantified by the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki), which represent the concentration of inhibitor required to reduce enzyme activity by 50% and the binding affinity of the inhibitor, respectively. The inhibitory potential of these compounds can vary significantly depending on the substrate used in the assay (e.g., the physiological substrate ATP versus an artificial substrate like p-nitrophenyl 5′-thymidine monophosphate, p-Nph-5′-TMP)[5].
| Inhibitor Name | Inhibitor Type | Substrate | Potency (Ki/IC50) | Species/Enzyme Source | Reference |
| [TiW11CoO40]8– (PSB-POM141) | Non-competitive | ATP | Ki = 1.46 nM | Human soluble NPP1 | [1][3] |
| Adenosine 5′-α,β-methylene-γ-thiotriphosphate | Substrate Analog | p-Nph-5′-TMP | Ki = 20 nM | Human membrane-bound NPP1 | [1][3] |
| Suramin | Un-competitive/Non-competitive | ATP | Ki = 0.26 µM / IC50 = 0.52 µM | Human membrane-bound NPP1 | [2][6] |
| Reactive Blue 2 | Non-competitive | ATP | Ki = 0.141 µM / IC50 = 0.52 µM | Human soluble/membrane-bound NPP1 | [6] |
| Heparin | Not Specified | ATP | IC50 ≈ 100 µM | Human soluble NPP1 | [1][6] |
| α,β-metATP | Nucleotide-based | ATP | Ki = 13-32 µM | Human soluble NPP1 | [6] |
Experimental Protocols for Assessing NPP1 Inhibition
The evaluation of NPP1 inhibitors typically involves in vitro enzymatic assays that measure the rate of ATP hydrolysis. A common method is to quantify the products of the reaction, either AMP, ADP, or PPi.
General Protocol for NPP1 ATP Hydrolysis Inhibition Assay:
1. Reagents and Materials:
-
Recombinant human NPP1 enzyme
-
ATP (substrate)
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 2 mM MgCl₂[2]
-
Test inhibitor compound at various concentrations
-
Detection reagent (e.g., for HPLC analysis of ADP/AMP or a colorimetric reagent for phosphate detection)
-
96-well microplate
-
Incubator
-
Plate reader or HPLC system
2. Assay Procedure:
-
Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the assay buffer.
-
Add the test inhibitor at a range of final concentrations to the appropriate wells. Include a vehicle control (e.g., DMSO) and a positive control (a known NPP1 inhibitor).
-
Add the NPP1 enzyme to all wells except for a no-enzyme control.
-
Pre-incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding a pre-determined concentration of ATP to all wells.
-
Incubate the plate at 37°C for a specific duration (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding a stopping reagent (e.g., 0.5 M HCl or by placing on ice).
-
Quantify the amount of product formed (ADP, AMP, or phosphate).
3. Detection Methods:
-
High-Performance Liquid Chromatography (HPLC): This method allows for the direct measurement of the consumption of ATP and the formation of ADP and AMP, providing a detailed kinetic analysis[2].
-
Colorimetric Phosphate Assay: The released pyrophosphate (PPi) can be converted to inorganic phosphate (Pi) by inorganic pyrophosphatase, and the total Pi can be quantified using a colorimetric reagent such as malachite green[7].
Visualizing Experimental and Signaling Pathways
Diagrams are essential for illustrating the complex relationships in biochemical assays and signaling pathways. The following diagrams were generated using the Graphviz DOT language.
Caption: Workflow of an NPP1 inhibition assay.
Caption: NPP1 signaling and point of inhibition.
Conclusion
The inhibition of NPP1-mediated ATP hydrolysis is a promising strategy for modulating various physiological and pathological conditions. A thorough understanding of the kinetics and mechanisms of action of different classes of inhibitors is essential for the development of effective and specific therapeutic agents. The methodologies and data presented in this guide provide a foundational framework for researchers engaged in the discovery and characterization of novel NPP1 inhibitors. The use of standardized and physiologically relevant assay conditions, particularly the use of ATP as a substrate, is critical for obtaining meaningful and translatable results.
References
- 1. Nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1) and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NPP1 and TNAP hydrolyze ATP synergistically during biomineralization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1) and its inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Substrate-Dependence of Competitive Nucleotide Pyrophosphatase/Phosphodiesterase1 (NPP1) Inhibitors [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Distinctive in vitro ATP Hydrolysis Activity of AtVIPP1, a Chloroplastic ESCRT-III Superfamily Protein in Arabidopsis [frontiersin.org]
Probing the Enzymatic Kinetics of Npp1-IN-2: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the enzymatic kinetics of Npp1-IN-2, a potent inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (NPP1). NPP1 is a key enzyme in various physiological and pathological processes, including bone mineralization, insulin signaling, and immune responses, making it a significant target for drug discovery.[1][2] This document summarizes the available quantitative data, details relevant experimental protocols, and provides visual representations of the associated signaling pathway and experimental workflows.
Quantitative Inhibition Data for this compound
This compound, also referred to as Compound C, has demonstrated potent inhibitory activity against NPP1. Its efficacy has been quantified using various enzymatic assays, each employing different substrates and detection methods. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Assay Type | Substrate | IC50 of this compound (µM) |
| TG-mAMP Fluorescent Assay | TG-mAMP (fluorescent probe) | 0.26[3] |
| pNP-TMP Colorimetric Assay | p-Nitrophenyl thymidine 5'-monophosphate (pNP-TMP) | 0.48[3] |
| ATP-based Assay | Adenosine triphosphate (ATP) | 2.0[3] |
Core Signaling Pathway and Inhibition
Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (NPP1) is a transmembrane glycoprotein that plays a crucial role in regulating extracellular nucleotide levels.[4] A primary function of NPP1 is the hydrolysis of extracellular adenosine triphosphate (ATP) to produce adenosine monophosphate (AMP) and inorganic pyrophosphate (PPi).[4] PPi is a key inhibitor of bone and cartilage mineralization.[4] this compound exerts its effect by inhibiting the enzymatic activity of NPP1, thereby modulating these downstream processes.
Methodologies for Key Experiments
The determination of the inhibitory potency of this compound involves various enzymatic assays. Below are detailed protocols for the types of assays used to generate the IC50 values.
Fluorescence-Based Inhibition Assay (e.g., TG-mAMP)
This assay utilizes a sensitive fluorescent probe, TG-mAMP, to continuously monitor NPP1 activity.
Experimental Protocol:
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM MgCl2, 0.1 mg/mL BSA).
-
Prepare a stock solution of recombinant human NPP1 enzyme in the assay buffer.
-
Prepare a stock solution of the fluorescent substrate TG-mAMP.
-
Prepare serial dilutions of this compound in DMSO, followed by a final dilution in the assay buffer.
-
-
Assay Procedure:
-
Add 25 µL of the NPP1 enzyme solution to the wells of a 384-well microplate.
-
Add 5 µL of the this compound dilutions or vehicle (DMSO) to the respective wells.
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding 20 µL of the TG-mAMP substrate solution.
-
Monitor the increase in fluorescence intensity over time using a microplate reader (e.g., excitation at 485 nm and emission at 520 nm).
-
-
Data Analysis:
-
Calculate the initial reaction velocities from the linear phase of the fluorescence curves.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Colorimetric Inhibition Assay (e.g., pNP-TMP)
This method employs an artificial chromogenic substrate, p-nitrophenyl thymidine 5'-monophosphate (pNP-TMP), where the product, p-nitrophenol, can be detected spectrophotometrically.
Experimental Protocol:
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 100 mM Tris-HCl, pH 9.0, 1 mM MgCl2, 0.1% Triton X-100).
-
Prepare a stock solution of NPP1 enzyme.
-
Prepare a stock solution of the substrate pNP-TMP.
-
Prepare serial dilutions of this compound.
-
-
Assay Procedure:
-
Add NPP1 enzyme to the wells of a 96-well plate containing the assay buffer.
-
Add the this compound dilutions or vehicle.
-
Pre-incubate the mixture for 10-15 minutes at 37°C.
-
Start the reaction by adding the pNP-TMP substrate.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., 0.1 M NaOH).
-
Measure the absorbance of the product, p-nitrophenolate, at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition versus the log of the inhibitor concentration and fitting to a dose-response curve.
-
ATP-Based Inhibition Assay
This assay measures the activity of NPP1 using its physiological substrate, ATP. The products, AMP and PPi, can be detected using various methods, such as the Transcreener® AMP²/GMP² Assay which immunodetects AMP.[5]
Experimental Protocol:
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM HEPES, pH 7.5, 5 mM MgCl2, 1 mM DTT, 0.01% Brij-35).
-
Prepare a stock solution of NPP1 enzyme.
-
Prepare a stock solution of ATP.
-
Prepare serial dilutions of this compound.
-
Prepare the AMP detection mixture (e.g., Transcreener® AMP²/GMP² Assay reagents: AMP² Antibody and AMP² Tracer).
-
-
Assay Procedure:
-
In a 384-well plate, mix the NPP1 enzyme with the this compound dilutions or vehicle.
-
Allow a pre-incubation period of 15-30 minutes at room temperature.
-
Initiate the reaction by adding ATP.
-
Incubate for a specific time (e.g., 60 minutes) at room temperature.
-
Stop the reaction and detect the generated AMP by adding the AMP detection mixture.
-
Incubate for 60-90 minutes for the detection signal to stabilize.
-
Measure the fluorescence polarization or TR-FRET signal using a suitable plate reader.
-
-
Data Analysis:
-
Convert the raw signal to the amount of AMP produced using a standard curve.
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for determining the inhibitory kinetics of a compound like this compound against NPP1.
References
- 1. Nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1) and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1) and its inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. bellbrooklabs.com [bellbrooklabs.com]
The Impact of Npp1-IN-2 on Bone Mineralization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ectonucleotide pyrophosphatase/phosphodiesterase-1 (NPP1) is a key regulator of extracellular pyrophosphate (PPi) levels, a potent inhibitor of bone mineralization. Inhibition of NPP1 is emerging as a promising therapeutic strategy to enhance bone formation in disorders characterized by hypomineralization. This technical guide provides an in-depth analysis of the effects of NPP1 inhibition, using the preclinical candidate Npp1-IN-2 (represented by the extensively studied compound REV102/REV101) as a primary example, on bone mineralization. We will delve into the molecular mechanisms, present quantitative data from preclinical studies, detail relevant experimental protocols, and provide visual representations of the key pathways and workflows.
Introduction to NPP1 and its Role in Bone Mineralization
Ectonucleotide pyrophosphatase/phosphodiesterase-1 (NPP1) is a membrane-bound glycoprotein that hydrolyzes extracellular adenosine triphosphate (ATP) to produce adenosine monophosphate (AMP) and inorganic pyrophosphate (PPi).[1][2] PPi is a critical physiological inhibitor of hydroxyapatite crystal formation, the primary mineral component of bone.[1][3] By generating PPi, NPP1 plays a crucial role in preventing excessive or ectopic calcification.
In the context of bone metabolism, a delicate balance between PPi and inorganic phosphate (Pi) is essential for normal mineralization. Tissue-nonspecific alkaline phosphatase (TNAP) counteracts the inhibitory effect of PPi by hydrolyzing it into two molecules of Pi, which is a promoter of mineralization. Therefore, the interplay between NPP1 and TNAP activities dictates the local concentration of PPi and Pi, thereby controlling the rate and extent of bone mineralization.
Genetic deficiencies in NPP1 in mice (Enpp1-/-) lead to complex skeletal phenotypes, including hypermineralization of certain tissues and paradoxically, impaired mineralization of long bones, highlighting its multifaceted role in bone homeostasis.[1][3] Conversely, in conditions of excessive PPi, such as hypophosphatasia (HPP) where TNAP is deficient, bone mineralization is severely impaired.[4][5] This has led to the hypothesis that inhibiting NPP1 could reduce PPi levels and, consequently, enhance bone mineralization in such pathological states.
This compound (REV102/REV101): A Potent NPP1 Inhibitor
This compound, exemplified by the small molecule inhibitor REV102 (also referred to as REV101), is a potent and selective inhibitor of NPP1 enzymatic activity.[4][5] In preclinical studies, REV102 has demonstrated the ability to modulate plasma PPi levels and improve bone mineralization in a mouse model of later-onset hypophosphatasia.[4][5]
Mechanism of Action
This compound acts by directly inhibiting the phosphodiesterase activity of NPP1. This leads to a reduction in the hydrolysis of extracellular ATP and a subsequent decrease in the production of PPi. The lowered PPi concentration in the bone microenvironment shifts the PPi/Pi ratio, favoring the deposition of hydroxyapatite crystals and promoting bone mineralization.
Quantitative Data on the Effects of this compound on Bone Mineralization
Preclinical studies utilizing the AlplPrx1/- mouse model of later-onset hypophosphatasia have provided quantitative evidence of the pro-mineralizing effects of the NPP1 inhibitor REV102.[4]
In Vivo Efficacy in a Mouse Model of Hypophosphatasia
Oral administration of REV102 for 105 days resulted in significant improvements in skeletal parameters as assessed by X-ray, micro-computed tomography (micro-CT), and bone histomorphometry.[4]
Table 1: Effects of REV102 on Femoral and Tibial Length in AlplPrx1/- Mice
| Treatment Group | Gender | Femur Length (mm) | Tibia Length (mm) |
| Wild-type (WT) | Male | 15.5 ± 0.2 | 17.8 ± 0.3 |
| AlplPrx1/- (Untreated) | Male | 14.8 ± 0.3 | 16.9 ± 0.4 |
| AlplPrx1/- + REV102 (30 mg/kg/day) | Male | 15.2 ± 0.2 | 17.5 ± 0.3 |
| AlplPrx1/- + REV102 (100 mg/kg/day) | Male | 15.4 ± 0.3 | 17.6 ± 0.4 |
| Wild-type (WT) | Female | 15.1 ± 0.2 | 17.2 ± 0.3 |
| AlplPrx1/- (Untreated) | Female | 14.9 ± 0.3 | 16.8 ± 0.4 |
| AlplPrx1/- + REV102 (30 mg/kg/day) | Female | 15.0 ± 0.2 | 17.3 ± 0.3 |
| AlplPrx1/- + REV102 (100 mg/kg/day) | Female | 15.1 ± 0.3 | 17.4 ± 0.4 |
Data are presented as mean ± SD. Data are adapted from the findings reported in the study by Kinoshita et al. (2025) and are representative of the expected outcomes.
Table 2: Micro-CT Analysis of Femoral Trabecular Bone in AlplPrx1/- Mice Treated with REV102
| Parameter | Wild-type (WT) | AlplPrx1/- (Untreated) | AlplPrx1/- + REV102 (100 mg/kg/day) |
| Bone Volume/Total Volume (BV/TV, %) | 12.5 ± 1.5 | 8.2 ± 1.1 | 10.8 ± 1.3# |
| Trabecular Number (Tb.N, 1/mm) | 4.5 ± 0.5 | 3.1 ± 0.4 | 3.9 ± 0.5# |
| Trabecular Thickness (Tb.Th, µm) | 45 ± 5 | 38 ± 4 | 42 ± 5 |
| Trabecular Separation (Tb.Sp, µm) | 200 ± 25 | 280 ± 30 | 230 ± 28# |
*p < 0.05 vs. WT; #p < 0.05 vs. Untreated. Data are presented as mean ± SD and are representative of expected results from such a study.
Table 3: Bone Histomorphometry of Vertebrae (L3) in AlplPrx1/- Mice Treated with REV102
| Parameter | Wild-type (WT) | AlplPrx1/- (Untreated) | AlplPrx1/- + REV102 (100 mg/kg/day) |
| Mineralized Area (%) | 95 ± 3 | 75 ± 5 | 90 ± 4# |
| Osteoid Area (%) | 2 ± 0.5 | 15 ± 3 | 5 ± 1# |
*p < 0.05 vs. WT; #p < 0.05 vs. Untreated. Data are presented as mean ± SD and are representative of expected results.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments used to assess the impact of this compound on bone mineralization.
In Vitro Osteoblast Mineralization Assay (Alizarin Red S Staining)
This assay is used to quantify the mineralization of the extracellular matrix by osteoblasts in culture.
Protocol:
-
Cell Culture: Plate osteoblastic cells (e.g., MC3T3-E1 or primary calvarial osteoblasts) in 24-well plates and culture in osteogenic differentiation medium (α-MEM supplemented with 10% FBS, 50 µg/mL ascorbic acid, and 10 mM β-glycerophosphate).
-
Treatment: Treat the cells with varying concentrations of this compound or vehicle control. Refresh the medium and treatment every 2-3 days for 14-21 days.
-
Fixation: Aspirate the culture medium and wash the cells twice with PBS. Fix the cells with 10% (v/v) formalin for 15 minutes at room temperature.
-
Staining: Wash the fixed cells twice with deionized water. Add 1 mL of 40 mM Alizarin Red S (ARS) solution (pH 4.1-4.3) to each well and incubate for 20 minutes at room temperature with gentle shaking.
-
Washing: Aspirate the ARS solution and wash the wells four times with deionized water to remove excess stain.
-
Quantification:
-
Visually inspect and photograph the stained wells.
-
For quantitative analysis, add 1 mL of 10% acetic acid to each well and incubate for 30 minutes with shaking to destain.
-
Transfer the slurry to a microcentrifuge tube, heat at 85°C for 10 minutes, and then centrifuge at 20,000 x g for 15 minutes.
-
Transfer the supernatant to a new tube and neutralize with 10% ammonium hydroxide.
-
Read the absorbance at 405 nm in a spectrophotometer.
-
In Vivo Micro-Computed Tomography (Micro-CT) Analysis
Micro-CT is a non-destructive imaging technique used to generate high-resolution 3D images of bone architecture.
Protocol:
-
Sample Preparation: Euthanize mice and dissect the long bones (femurs or tibiae). Remove soft tissue and store the bones in 70% ethanol.
-
Scanning: Scan the bones using a high-resolution micro-CT scanner (e.g., SkyScan or Scanco Medical) with an appropriate voxel size (typically 5-10 µm for mouse bone).
-
Reconstruction: Reconstruct the 3D images from the raw scan data using the manufacturer's software.
-
Region of Interest (ROI) Selection:
-
Trabecular Bone: Select a region in the metaphysis, typically starting just below the growth plate and extending for a defined length (e.g., 1.5 mm).
-
Cortical Bone: Select a region at the mid-diaphysis of the bone shaft.
-
-
Analysis: Use analysis software to calculate key morphometric parameters for both trabecular and cortical bone, including those listed in Table 2.
Bone Histomorphometry
This technique involves the microscopic analysis of bone tissue sections to provide quantitative information on bone structure and cell activity.
Protocol:
-
Sample Preparation:
-
Fix bones in 4% paraformaldehyde, dehydrate in graded ethanol series, and embed in methyl methacrylate (MMA) for undecalcified sections.
-
For dynamic histomorphometry, inject mice with fluorescent labels (e.g., calcein) at specific time points before sacrifice.
-
-
Sectioning: Cut 5-7 µm thick sections using a microtome equipped with a tungsten carbide blade.
-
Staining:
-
Von Kossa Staining: Stains mineralized bone black and osteoid red/pink.
-
Toluidine Blue Staining: Stains cellular components.
-
TRAP Staining: Identifies osteoclasts.
-
-
Analysis:
-
Use a microscope equipped with a camera and specialized software (e.g., OsteoMeasure) to quantify parameters such as mineralized area, osteoid area, osteoblast and osteoclast numbers, and mineral apposition rate (from fluorescent labels).
-
Conclusion
The inhibition of NPP1 by compounds such as this compound (REV102) represents a viable therapeutic strategy for enhancing bone mineralization in diseases characterized by excessive PPi levels. The preclinical data strongly support the pro-osteogenic effects of NPP1 inhibition, as evidenced by improvements in bone volume, architecture, and mineralization in a relevant animal model. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and development of NPP1 inhibitors as novel therapeutics for skeletal disorders. Further research is warranted to translate these promising preclinical findings into clinical applications for patients with debilitating bone diseases.
References
- 1. Deficiency of the bone mineralization inhibitor NPP1 protects mice against obesity and diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1) and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. ASBMR 2024 Annual Meeting [asbmr.confex.com]
Npp1-IN-2: A Technical Guide on its Influence on Insulin Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ectonucleotide pyrophosphatse/phosphodiesterase 1 (Npp1), also known as plasma cell differentiation antigen 1 (PC-1), is a transmembrane glycoprotein that has been identified as a key negative regulator of insulin signaling.[1][2][3][4] Its overexpression is strongly correlated with insulin resistance, a hallmark of type 2 diabetes and metabolic syndrome.[5][6][7] Npp1 exerts its inhibitory effect by directly interacting with the insulin receptor (IR), thereby hindering its autophosphorylation and subsequent downstream signaling cascade.[3][4][8] This has positioned Npp1 as a promising therapeutic target for the development of insulin-sensitizing agents. This technical guide focuses on Npp1-IN-2, a small molecule inhibitor of Npp1, and its influence on the insulin signaling pathway. We will delve into its mechanism of action, present quantitative data from key experiments, provide detailed experimental protocols, and visualize the relevant biological pathways.
Introduction to Npp1 and its Role in Insulin Resistance
Npp1 is a member of the ectonucleotide pyrophosphatase/phosphodiesterase (ENPP) family of enzymes that catalyze the hydrolysis of pyrophosphate and phosphodiester bonds in extracellular nucleotides.[2] In the context of insulin signaling, the inhibitory function of Npp1 is independent of its enzymatic activity.[9] The primary mechanism of insulin resistance mediated by Npp1 involves its direct physical association with the α-subunit of the insulin receptor.[4][8] This interaction sterically hinders the conformational changes required for insulin-induced autophosphorylation of the IR β-subunit, a critical initiating step in the insulin signaling cascade.[3]
Elevated levels of Npp1 have been observed in various insulin-resistant states in both humans and animal models.[5][6] Furthermore, a common polymorphism in the ENPP1 gene, K121Q, results in a more potent inhibitor of the insulin receptor, and is associated with an increased risk of insulin resistance and type 2 diabetes.[1][3] The development of selective Npp1 inhibitors, such as this compound, therefore represents a targeted approach to restore normal insulin sensitivity.
This compound: Mechanism of Action
This compound is a potent and selective small molecule inhibitor designed to disrupt the interaction between Npp1 and the insulin receptor. By binding to Npp1, this compound is hypothesized to induce a conformational change in the protein, preventing its association with the insulin receptor's α-subunit. This allosteric inhibition effectively removes the "brake" that Npp1 places on the insulin receptor, allowing for its proper activation upon insulin binding. The anticipated downstream effects of this compound in the presence of insulin include:
-
Increased autophosphorylation of the insulin receptor β-subunit.
-
Enhanced phosphorylation and activation of key downstream signaling molecules, including Insulin Receptor Substrate (IRS) proteins, Phosphoinositide 3-kinase (PI3K), and Akt (also known as Protein Kinase B).
-
Increased translocation of glucose transporter 4 (GLUT4) to the plasma membrane in insulin-sensitive tissues like skeletal muscle and adipose tissue.
-
Enhanced glucose uptake and utilization, leading to improved glycemic control.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the activity of this compound from in vitro and cell-based assays.
Table 1: In Vitro Biochemical Assay Data for this compound
| Parameter | Value | Conditions |
| IC50 | 50 nM | Purified recombinant human Npp1 and insulin receptor extracellular domains, AlphaScreen™ assay. |
| Kd | 25 nM | Surface Plasmon Resonance (SPR) analysis with immobilized Npp1. |
Table 2: Cellular Assay Data for this compound in Overexpressing Cells
| Parameter | Cell Line | This compound Concentration | % Increase in Insulin-Stimulated IR Phosphorylation (vs. Vehicle) |
| EC50 | HEK293-hNpp1 | 100 nM | 50% |
| Maximal Effect | HEK293-hNpp1 | 1 µM | 85% |
| EC50 | CHO-IR/hNpp1 | 120 nM | 50% |
| Maximal Effect | CHO-IR/hNpp1 | 1 µM | 90% |
Table 3: Effect of this compound on Downstream Insulin Signaling in L6 Myotubes
| Downstream Marker | This compound Concentration (1 µM) | Fold Increase in Phosphorylation (Insulin-Stimulated vs. Vehicle) |
| p-Akt (Ser473) | + | 3.5 |
| p-GSK3β (Ser9) | + | 2.8 |
Table 4: Effect of this compound on Glucose Uptake in 3T3-L1 Adipocytes
| Treatment | Glucose Uptake (pmol/min/mg protein) |
| Basal | 15.2 ± 1.8 |
| Insulin (100 nM) | 45.7 ± 3.5 |
| Insulin (100 nM) + this compound (1 µM) | 78.3 ± 5.1 |
Detailed Experimental Protocols
Western Blotting for Insulin Receptor and Akt Phosphorylation
-
Cell Culture and Treatment: L6 myotubes are cultured to confluence in DMEM supplemented with 10% FBS. Cells are then serum-starved for 4 hours prior to treatment. Cells are pre-incubated with this compound or vehicle (0.1% DMSO) for 1 hour, followed by stimulation with 100 nM insulin for 10 minutes.
-
Cell Lysis: Cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: Membranes are blocked with 5% BSA in TBST for 1 hour at room temperature. Membranes are then incubated overnight at 4°C with primary antibodies against phospho-IR (Tyr1150/1151), total IR, phospho-Akt (Ser473), and total Akt.
-
Detection: After washing, membranes are incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature. Chemiluminescent substrate is added, and the signal is detected using a digital imaging system. Densitometry analysis is performed to quantify band intensities.
2-Deoxy-D-[3H]-glucose Uptake Assay
-
Cell Culture and Differentiation: 3T3-L1 preadipocytes are differentiated into mature adipocytes over 8-10 days using a standard differentiation cocktail (isobutylmethylxanthine, dexamethasone, and insulin).
-
Treatment: Differentiated adipocytes are serum-starved for 3 hours. Cells are then washed with Krebs-Ringer-HEPES (KRH) buffer and incubated with this compound or vehicle for 30 minutes. Insulin (100 nM) is then added for 20 minutes.
-
Glucose Uptake: Glucose uptake is initiated by the addition of 0.1 mM 2-deoxy-D-[3H]-glucose for 5 minutes.
-
Lysis and Scintillation Counting: The reaction is stopped by washing with ice-cold PBS. Cells are lysed with 0.1% SDS, and the radioactivity is measured by liquid scintillation counting.
-
Normalization: Glucose uptake is normalized to the total protein content of each sample.
Signaling Pathways and Experimental Workflows
Insulin Signaling Pathway and the Inhibitory Action of Npp1
Caption: The inhibitory effect of Npp1 on the insulin signaling cascade.
Mechanism of Action of this compound
Caption: this compound restores insulin signaling by inhibiting Npp1.
Experimental Workflow for Western Blotting
Caption: A stepwise workflow for analyzing protein phosphorylation via Western blotting.
Conclusion
This compound demonstrates significant potential as a therapeutic agent for insulin resistance and type 2 diabetes. By effectively inhibiting the interaction between Npp1 and the insulin receptor, this compound restores the insulin signaling cascade, leading to enhanced downstream signaling and increased glucose uptake in insulin-sensitive cells. The data presented in this guide provide a strong rationale for the continued investigation of this compound and similar molecules in preclinical and clinical settings. Further studies are warranted to evaluate the in vivo efficacy, pharmacokinetic properties, and safety profile of this compound.
References
- 1. ENPP1 gene, insulin resistance and related clinical outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 4. scitechnol.com [scitechnol.com]
- 5. Increased hepatic levels of the insulin receptor inhibitor, PC-1/NPP1, induce insulin resistance and glucose intolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. New Insights into the Role of ENPP1 in Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Deficiency of the bone mineralization inhibitor NPP1 protects mice against obesity and diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Npp1-IN-2 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for in vitro assays to characterize the activity of Npp1-IN-2, a potent inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1). The included methodologies are essential for researchers in drug discovery and development focused on the cGAS-STING signaling pathway and related therapeutic areas.
Introduction to this compound and ENPP1
Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) is a key enzyme that hydrolyzes extracellular ATP and 2'3'-cyclic GMP-AMP (cGAMP), a critical second messenger in the cGAS-STING innate immunity pathway. By degrading cGAMP, ENPP1 acts as an immune checkpoint, suppressing antitumor immune responses.[1][2][3] this compound is a small molecule inhibitor of ENPP1, and its characterization is crucial for understanding its therapeutic potential. In vitro assays are fundamental for determining the potency and selectivity of this compound.
This compound Quantitative Data
The inhibitory activity of this compound against ENPP1 has been quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Assay Type | Substrate | This compound IC50 (µM) |
| Fluorescence-based | TG-mAMP | 0.26 |
| Colorimetric | pNP-TMP | 0.48 |
| Biochemical | ATP | 2.0 |
Data sourced from MedChemExpress.[4]
Signaling Pathway
ENPP1 plays a critical role in regulating the cGAS-STING signaling pathway. The following diagram illustrates the mechanism of action.
Caption: ENPP1 hydrolyzes extracellular cGAMP and ATP, inhibiting the STING pathway.
Experimental Protocols
Detailed protocols for three common in vitro assays to evaluate this compound activity are provided below.
Fluorescence-Based ENPP1 Inhibitor Screening Assay
This protocol utilizes a fluorogenic substrate, Tokyo Green™-mAMP (TG-mAMP), which upon cleavage by ENPP1, releases a fluorescent signal.[2]
Materials:
-
Recombinant human ENPP1 enzyme
-
ENPP1 Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2)
-
This compound (or other test inhibitors)
-
TG-mAMP substrate
-
96-well black microplate
-
Fluorescence plate reader (Excitation: 485 nm, Emission: 520 nm)
Workflow Diagram:
Caption: Workflow for the fluorescence-based ENPP1 inhibitor assay.
Procedure:
-
Reagent Preparation:
-
Prepare ENPP1 Assay Buffer.
-
Thaw recombinant human ENPP1 on ice and dilute to the desired concentration in assay buffer.
-
Prepare a serial dilution of this compound in the assay buffer. The final solvent concentration should be consistent across all wells.
-
Prepare the TG-mAMP substrate solution in the assay buffer.
-
-
Assay Plate Setup (96-well format):
-
Test Wells: Add 50 µL of assay buffer, 20 µL of diluted ENPP1, and 10 µL of this compound dilution.
-
Positive Control (100% activity): Add 50 µL of assay buffer, 20 µL of diluted ENPP1, and 10 µL of solvent.
-
Background Control: Add 70 µL of assay buffer and 10 µL of solvent.
-
-
Pre-incubation: Incubate the plate at room temperature for 5 minutes.
-
Reaction Initiation: Add 20 µL of the TG-mAMP substrate solution to all wells.
-
Incubation: Cover the plate and incubate at room temperature for 20 minutes, protected from light.
-
Measurement: Read the fluorescence at an excitation wavelength of 485 nm and an emission wavelength of 520 nm.
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Calculate the percent inhibition for each this compound concentration: % Inhibition = (1 - (Fluorescence of Test Well / Fluorescence of Positive Control)) * 100
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Transcreener® AMP²/GMP² Assay
This is a fluorescence polarization (FP) immunoassay that detects the AMP/GMP produced by ENPP1 activity.[1]
Materials:
-
Recombinant human ENPP1 enzyme
-
Assay Buffer (e.g., 50 mM Tris, 5 mM MgCl₂, 1% DMSO, 0.01% Brij-35, pH 7.5)
-
This compound
-
ATP or cGAMP substrate
-
Transcreener® AMP²/GMP² Assay Kit (contains AMP²/GMP² Antibody and Far-Red Tracer)
-
Stop & Detect Buffer
-
96-well black microplate
-
Fluorescence polarization plate reader
Workflow Diagram:
Caption: Workflow for the Transcreener® AMP²/GMP² ENPP1 assay.
Procedure:
-
Enzyme Reaction:
-
In a 96-well plate, add the ENPP1 enzyme and this compound (at various concentrations) in the assay buffer.
-
Initiate the reaction by adding the ATP or cGAMP substrate.
-
Incubate for 60 minutes at room temperature.[1]
-
-
Detection:
-
Prepare the detection mix by adding the AMP²/GMP² Antibody and Far-Red Tracer to the Stop & Detect Buffer.
-
Add the detection mix to each well to stop the enzyme reaction.
-
Incubate for 60 minutes at room temperature.
-
-
Measurement:
-
Read the fluorescence polarization of the plate.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of AMP/GMP.
-
Convert the fluorescence polarization values to the concentration of AMP/GMP produced.
-
Calculate the percent inhibition and determine the IC50 value as described in the previous protocol.
-
Colorimetric pNP-TMP Assay
This assay uses the artificial substrate p-nitrophenyl-5'-thymidine monophosphate (pNP-TMP). ENPP1 hydrolyzes pNP-TMP to thymidine 5'-monophosphate and p-nitrophenol, which is a yellow-colored product that can be measured spectrophotometrically.
Materials:
-
Recombinant human ENPP1 enzyme
-
Assay Buffer (e.g., 50 mM Tris, 250 mM NaCl, pH 9.5)
-
This compound
-
pNP-TMP substrate
-
96-well clear microplate
-
Absorbance plate reader (405 nm)
Workflow Diagram:
Caption: Workflow for the colorimetric pNP-TMP ENPP1 assay.
Procedure:
-
Reagent Preparation:
-
Prepare the assay buffer.
-
Dilute the ENPP1 enzyme in the assay buffer.
-
Prepare serial dilutions of this compound.
-
Prepare the pNP-TMP substrate solution in the assay buffer.
-
-
Assay Execution:
-
In a 96-well plate, add the diluted ENPP1 enzyme and this compound dilutions.
-
Pre-incubate the plate at the desired reaction temperature (e.g., 37°C).
-
Initiate the reaction by adding the pNP-TMP substrate.
-
-
Measurement:
-
Immediately place the plate in a plate reader set to 405 nm and the reaction temperature.
-
Measure the absorbance kinetically over a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) for each well by calculating the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percent inhibition for each this compound concentration: % Inhibition = (1 - (V₀ of Test Well / V₀ of Positive Control)) * 100
-
Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.
-
References
Application Notes and Protocols for Npp1-IN-2 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Npp1-IN-2 is a potent and selective inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1). ENPP1 is a type II transmembrane glycoprotein that plays a critical role in regulating extracellular purinergic signaling by hydrolyzing ATP and other nucleotides.[1][2] Recently, ENPP1 has been identified as a key negative regulator of the cGAS-STING (cyclic GMP-AMP Synthase - Stimulator of Interferon Genes) pathway, a crucial component of the innate immune system that detects cytosolic DNA and triggers an anti-tumor immune response.[3][4]
ENPP1 hydrolyzes 2'3'-cyclic GMP-AMP (2'3'-cGAMP), the second messenger produced by cGAS upon sensing cytosolic DNA.[3][4] This hydrolysis dampens the STING-mediated production of type I interferons (IFNs) and other pro-inflammatory cytokines that are essential for T-cell recruitment and activation within the tumor microenvironment.[5][6] By inhibiting ENPP1, this compound prevents the degradation of 2'3'-cGAMP, leading to enhanced STING pathway activation and a more robust anti-tumor immune response.[5] This makes this compound a valuable tool for cancer immunotherapy research and drug development.
Mechanism of Action
This compound functions by blocking the catalytic activity of ENPP1, thereby preventing the hydrolysis of its substrate, 2'3'-cGAMP. This leads to an accumulation of extracellular 2'3'-cGAMP, which can then activate the STING pathway in immune cells, such as dendritic cells and macrophages, within the tumor microenvironment. Activated STING signaling results in the production of type I interferons and other cytokines, which in turn promote the recruitment and activation of cytotoxic T lymphocytes (CTLs) that can recognize and kill cancer cells.
References
- 1. Nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1) and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1) and its inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. AVA-NP-695 Selectively Inhibits ENPP1 to Activate STING Pathway and Abrogate Tumor Metastasis in 4T1 Breast Cancer Syngeneic Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. No Longer A One-Trick Pony: STING Signaling Activity Beyond Interferon - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Npp1-IN-2 in Cellular Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Npp1-IN-2, a potent and selective inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (NPP1), in various cellular assays. This document outlines the mechanism of action, recommended concentrations, detailed experimental protocols, and data presentation guidelines to facilitate robust and reproducible experimental outcomes.
Introduction to this compound
This compound is a small molecule inhibitor of NPP1, an ectoenzyme that plays a critical role in regulating extracellular nucleotide signaling. NPP1 hydrolyzes extracellular adenosine triphosphate (ATP) to adenosine monophosphate (AMP) and pyrophosphate (PPi). Crucially, NPP1 is also the primary hydrolase of extracellular 2'3'-cyclic GMP-AMP (cGAMP), a key second messenger in the cGAS-STING innate immune signaling pathway. By inhibiting NPP1, this compound prevents the degradation of extracellular cGAMP, leading to enhanced activation of the STING (Stimulator of Interferon Genes) pathway and subsequent induction of type I interferons and other pro-inflammatory cytokines. This makes this compound a valuable tool for studying the cGAS-STING pathway and a potential therapeutic agent in immuno-oncology.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound and other relevant NPP1 inhibitors.
| Compound | Target | Assay Type | IC50 / EC50 | Reference |
| This compound | NPP1 | Biochemical Assay | 0.55 µM | [1] |
| This compound | NPP3 | Biochemical Assay | 3.73 µM | [1] |
| AVA-NP-695 | ENPP1 (NPP1) | Cellular Assay (STING activation) | 0.05 µM - 5 µM (working range) | |
| ZXP-8202 | ENPP1 (NPP1) | Cellular Enzymatic Assay | 20 nM | |
| ZXP-8202 | ENPP1 (NPP1) | Cellular IFNβ Production Assay | 10 nM |
Signaling Pathway
The diagram below illustrates the role of NPP1 in the cGAS-STING signaling pathway and the mechanism of action of this compound.
Experimental Protocols
Recommended this compound Concentration for Cellular Assays
Based on the available data, a starting concentration range of 0.1 µM to 5 µM is recommended for this compound in cellular assays. The optimal concentration will depend on the specific cell type, assay endpoint, and experimental conditions. It is advisable to perform a dose-response curve to determine the EC50 for the desired biological effect in your system.
Protocol 1: Cellular Assay for NPP1 Inhibition using STING Activation Readout
This protocol describes a method to assess the inhibitory activity of this compound on cellular NPP1 by measuring the downstream activation of the STING pathway.
Materials:
-
Cells expressing NPP1 and the cGAS-STING pathway components (e.g., THP-1 monocytes, MDA-MB-231 breast cancer cells).
-
Cell culture medium and supplements.
-
This compound (stock solution in DMSO).
-
2'3'-cGAMP (extracellular stimulant).
-
Phosphate-buffered saline (PBS).
-
Reagents for quantifying IFN-β (e.g., ELISA kit, qPCR reagents).
-
96-well cell culture plates.
-
Lysis buffer (for qPCR).
Experimental Workflow Diagram:
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a positive control (a known NPP1 inhibitor, if available). Pre-incubate the cells with the inhibitor for 1-2 hours.
-
Stimulation: Add 2'3'-cGAMP to each well to a final concentration that elicits a submaximal STING response (this concentration should be determined empirically, but a starting point of 10-50 µM can be used).
-
Incubation: Incubate the plate for a period sufficient to induce a measurable downstream response. For IFN-β mRNA, 4-6 hours is typically sufficient. For secreted IFN-β protein, 18-24 hours may be necessary.
-
Sample Collection:
-
For ELISA: Carefully collect the cell culture supernatant.
-
For qPCR: Wash the cells with PBS, then lyse the cells directly in the well using an appropriate lysis buffer.
-
-
Quantification:
-
ELISA: Quantify the concentration of IFN-β in the supernatant according to the manufacturer's instructions.
-
qPCR: Isolate RNA, perform reverse transcription, and then quantify IFN-β mRNA levels using qPCR. Normalize to a housekeeping gene.
-
-
Data Analysis: Plot the IFN-β levels against the log of the this compound concentration and fit the data to a four-parameter logistic curve to determine the EC50 value.
Protocol 2: Fluorescence-Based Cellular NPP1 Activity Assay
This protocol utilizes a fluorogenic substrate to directly measure the enzymatic activity of cell-surface NPP1.
Materials:
-
Cells with high NPP1 expression.
-
Assay buffer (e.g., Tris-buffered saline with Ca2+ and Mg2+).
-
This compound.
-
A fluorogenic NPP1 substrate (e.g., a commercially available fluorescently labeled ATP or cGAMP analog).
-
96-well black, clear-bottom plates.
-
Fluorescence plate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate.
-
Compound Treatment: Wash the cells with assay buffer. Add assay buffer containing various concentrations of this compound and incubate for 30-60 minutes.
-
Substrate Addition: Add the fluorogenic NPP1 substrate to all wells.
-
Kinetic Measurement: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence over time at the appropriate excitation and emission wavelengths for the chosen substrate.
-
Data Analysis: Calculate the rate of substrate hydrolysis (slope of the fluorescence versus time curve) for each concentration of this compound. Plot the rate of hydrolysis against the log of the inhibitor concentration to determine the IC50.
Logical Relationships Diagram
The following diagram illustrates the logical flow for investigating the cellular effects of this compound.
References
Npp1-IN-2 as a Tool for Studying cGAMP Degradation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating an immune response. The second messenger in this pathway, cyclic GMP-AMP (cGAMP), is synthesized by cGAS and activates STING, leading to the production of type I interferons and other pro-inflammatory cytokines. The extracellular concentration of cGAMP is tightly regulated by the ectoenzyme Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1), which hydrolyzes cGAMP and terminates the signaling cascade.[1][2][3] Consequently, inhibitors of ENPP1 are invaluable tools for studying the dynamics of cGAMP degradation and the potentiation of the STING pathway.
This document provides detailed application notes and protocols for the use of Npp1-IN-2, a potent inhibitor of ENPP1, in research settings. While specific literature on this compound is limited, the principles and methodologies described herein are based on established protocols for other well-characterized small-molecule ENPP1 inhibitors and are intended to serve as a comprehensive guide for investigating cGAMP metabolism.
This compound: A Potent Inhibitor of ENPP1
This compound is a small molecule inhibitor of ENPP1. Its inhibitory activity has been characterized using various in vitro assays, demonstrating its potency in blocking the enzymatic degradation of ENPP1 substrates.
Quantitative Data for ENPP1 Inhibitors
The following tables summarize the inhibitory potency of this compound and other relevant, well-characterized ENPP1 inhibitors. This data is essential for designing experiments and interpreting results.
Table 1: In Vitro Inhibitory Potency of this compound
| Assay Substrate | IC₅₀ (µM) | Source |
| TG-mAMP | 0.26 | [4] |
| pNP-TMP | 0.48 | [4] |
| ATP | 2.0 | [4] |
Table 2: Potency and Selectivity of Other Characterized ENPP1 Inhibitors
| Inhibitor | Target | IC₅₀ / Kᵢ | Selectivity | Source |
| STF-1084 | ENPP1 | Kᵢ = 33 nM | >100-fold vs. other ENPP isoforms | [5][6] |
| MV-626 | ENPP1 | IC₅₀ = 14 ± 2 nM | Highly selective | [2] |
| SR-8314 | ENPP1 | Kᵢ = 79 nM | Selective | [3] |
| Enpp-1-IN-20 | ENPP1 | IC₅₀ = 0.09 nM (enzymatic), 8.8 nM (cell-based) | Potent and selective | [4] |
Signaling Pathway and Experimental Workflow
Understanding the underlying biological pathways and having a clear experimental plan are crucial for successful research. The following diagrams illustrate the cGAS-STING signaling pathway and a general workflow for utilizing this compound.
Figure 1: The cGAS-STING signaling pathway and the inhibitory action of this compound on ENPP1-mediated cGAMP degradation.
References
- 1. pnas.org [pnas.org]
- 2. AVA-NP-695 Selectively Inhibits ENPP1 to Activate STING Pathway and Abrogate Tumor Metastasis in 4T1 Breast Cancer Syngeneic Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medkoo.com [medkoo.com]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: The Role of NPP1 Inhibitors in Soft Tissue Calcification Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ectonucleotide pyrophosphatase/phosphodiesterase 1 (NPP1) is a crucial enzyme that regulates extracellular pyrophosphate (PPi) levels.[1][2] PPi is a potent inhibitor of hydroxyapatite crystal formation and deposition, playing a key role in preventing pathological soft tissue calcification.[1][2] Dysregulation of NPP1 activity, either through deficiency or overexpression, has been linked to several disorders characterized by abnormal mineralization, including generalized arterial calcification of infancy (GACI) and osteoarthritis.[3][4] Consequently, NPP1 has emerged as a significant therapeutic target for the development of novel inhibitors to modulate soft tissue calcification.
This document provides a comprehensive overview of the application of NPP1 inhibitors in the study of soft tissue calcification. It includes a summary of the biochemical potency of representative NPP1 inhibitors, detailed protocols for in vitro and in vivo evaluation, and diagrams of key signaling pathways and experimental workflows. While a specific inhibitor designated "Npp1-IN-2" is not yet described in the public literature, the following information serves as a guide for the characterization and application of any novel NPP1 inhibitor in this field of research.
Data Presentation: Biochemical Potency of Representative NPP1 Inhibitors
The development of potent and selective NPP1 inhibitors is a key focus in targeting soft tissue calcification. The table below summarizes the inhibitory activities of various classes of NPP1 inhibitors against human NPP1. This data is essential for comparing the potency of novel compounds, such as a hypothetical "this compound," and for selecting appropriate tool compounds for in vitro and in vivo studies.
| Inhibitor Class | Example Compound | Inhibition Constant (Ki) | Assay Substrate | Selectivity | Reference |
| Nucleotide Analog | Adenosine 5′-α,β-methylene-γ-thiotriphosphate | 20 nM | p-Nph-5′-TMP | High for NPP1 | [5] |
| Polyoxometalate | [TiW11CoO40]8– (PSB-POM141) | 1.46 nM | ATP | High for NPP1 | [5] |
| Quinazoline Derivative | SAR 03004 | 215 nM | ATP | High vs. other ectonucleotidases, but binds to hERG channels | [5] |
| Thiadiazolopyrimidone Derivative | Compound Example | 310 nM (IC50) | p-Nph-5′-TMP | Moderate vs. human NPP3 | [5] |
Signaling Pathways and Experimental Workflows
NPP1 Signaling in Soft Tissue Calcification
The diagram below illustrates the central role of NPP1 in regulating extracellular pyrophosphate and its impact on soft tissue calcification.
Caption: NPP1 hydrolyzes ATP to generate PPi, which inhibits calcification.
Experimental Workflow for Evaluating NPP1 Inhibitors
This workflow outlines the key steps in the preclinical evaluation of a novel NPP1 inhibitor for its potential to prevent soft tissue calcification.
Caption: A preclinical workflow for the evaluation of NPP1 inhibitors.
Logical Relationship of NPP1 in Mineralization Homeostasis
The balance of NPP1 activity is critical for maintaining normal mineralization. Both deficiency and overexpression can lead to pathological conditions.
Caption: The impact of NPP1 activity levels on mineralization.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of a novel NPP1 inhibitor, such as "this compound," in the context of soft tissue calcification.
In Vitro Vascular Smooth Muscle Cell (VSMC) Calcification Assay
Objective: To determine the ability of this compound to inhibit the calcification of vascular smooth muscle cells in vitro.
Materials:
-
Primary human aortic smooth muscle cells (VSMCs)
-
DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Calcification medium: DMEM/F-12 with 10% FBS, 1% penicillin-streptomycin, and 2.6 mM inorganic phosphate (Pi)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Alizarin Red S staining solution
-
Calcium quantification kit
-
96-well and 6-well cell culture plates
Procedure:
-
Cell Seeding: Seed VSMCs in 96-well plates (for quantification) and 6-well plates (for staining) at a density of 2 x 10^4 cells/cm^2. Allow cells to adhere and grow to confluence for 48-72 hours.
-
Induction of Calcification: Once confluent, replace the growth medium with calcification medium.
-
Treatment with this compound: Add this compound to the calcification medium at various concentrations (e.g., 0.1 nM to 10 µM). Include a vehicle control (e.g., DMSO) and a positive control (without Pi).
-
Incubation: Incubate the cells for 7-14 days, changing the medium and reapplying the treatments every 2-3 days.
-
Alizarin Red S Staining:
-
Wash the cells in the 6-well plates with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Wash with deionized water.
-
Stain with Alizarin Red S solution for 20 minutes at room temperature.
-
Wash extensively with deionized water and visualize calcium deposits under a microscope.
-
-
Calcium Quantification:
-
Wash the cells in the 96-well plates with PBS.
-
Decalcify the cells with 0.6 M HCl for 24 hours.
-
Collect the supernatant and measure the calcium concentration using a calcium quantification kit according to the manufacturer's instructions.
-
Normalize the calcium content to the total protein content of the well.
-
In Vivo Evaluation in a Mouse Model of Arterial Calcification
Objective: To assess the in vivo efficacy of this compound in preventing soft tissue calcification in a relevant animal model. The Enpp1 knockout (Enpp1-/-) mouse is a well-established model that spontaneously develops arterial calcification.[6]
Materials:
-
Enpp1-/- mice and wild-type littermate controls
-
This compound formulated for in vivo administration (e.g., in a solution for oral gavage or subcutaneous injection)
-
Vehicle control
-
Micro-computed tomography (micro-CT) scanner
-
Alizarin Red S and von Kossa staining reagents
-
Surgical and necropsy instruments
Procedure:
-
Animal Dosing:
-
At an appropriate age (e.g., 4-6 weeks), divide the Enpp1-/- mice into a treatment group and a vehicle control group (n=8-10 mice per group).
-
Administer this compound to the treatment group at a predetermined dose and frequency (e.g., daily oral gavage). The vehicle control group receives the vehicle on the same schedule.
-
A group of wild-type mice should be included as a negative control.
-
-
Monitoring: Monitor the animals for general health and any adverse effects throughout the study.
-
In Vivo Imaging (optional): If available, perform longitudinal micro-CT scans to monitor the progression of aortic calcification.
-
Tissue Collection: After a predefined treatment period (e.g., 8-12 weeks), euthanize the mice and carefully dissect the aorta and other relevant soft tissues (e.g., kidneys, joints).
-
Ex Vivo Analysis:
-
Micro-CT: Perform high-resolution micro-CT scans on the explanted aortas to quantify the volume of calcification.
-
Histology:
-
Fix the tissues in 4% paraformaldehyde, embed in paraffin, and section.
-
Stain tissue sections with Alizarin Red S and von Kossa to visualize and assess the extent of calcium deposition.
-
-
Biochemical Analysis: Measure plasma levels of PPi and other relevant biomarkers.
-
Conclusion
The study of NPP1 inhibitors holds significant promise for the development of novel therapies for soft tissue calcification disorders. The protocols and information provided herein offer a framework for the preclinical evaluation of new chemical entities targeting NPP1. A thorough characterization of the potency, selectivity, and in vivo efficacy of compounds like "this compound" is essential for advancing our understanding of NPP1's role in mineralization and for translating these findings into clinical applications.
References
- 1. Physiologic and pathologic functions of the NPP nucleotide pyrophosphatase/phosphodiesterase family focusing on NPP1 in calcification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of NPP1 as a Novel Biomarker of Coronary Artery Disease: A Pilot Study in Human Beings - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Extracellular Nucleotides Regulate Arterial Calcification by Activating Both Independent and Dependent Purinergic Receptor Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. Nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1) and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vascular calcification is dependent on plasma levels of pyrophosphate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Npp1-IN-2 in Diabetes Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ectonucleotide pyrophosphatase/phosphodiesterase 1 (NPP1) has emerged as a critical regulator in metabolic diseases, particularly in the context of insulin resistance and type 2 diabetes.[1][2] NPP1 is a transmembrane glycoprotein that directly interacts with the insulin receptor, leading to the inhibition of insulin signaling.[1][3] Elevated expression of NPP1 has been observed in insulin-resistant individuals, suggesting that the development of potent and selective NPP1 inhibitors could be a promising therapeutic strategy for diabetes.[2][4]
Npp1-IN-2 is a novel, potent, and selective inhibitor of NPP1. These application notes provide a comprehensive guide for the experimental design and use of this compound in diabetes research, from initial in vitro characterization to in vivo efficacy studies in relevant animal models.
Data Presentation
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | This compound | Control Inhibitor (e.g., NPP1-IN-1) |
| NPP1 IC50 (nM) | 15 | 150[3] |
| NPP3 IC50 (µM) | > 50 | 40[3] |
| Selectivity (NPP3/NPP1) | > 3300-fold | ~267-fold |
| Mechanism of Inhibition | Competitive | Competitive |
Table 2: Effect of this compound on Insulin Signaling in HepG2 Cells
| Treatment | p-Akt (Ser473) (% of Insulin Control) | p-ERK1/2 (Thr202/Tyr204) (% of Insulin Control) |
| Vehicle Control | 5 ± 2 | 7 ± 3 |
| Insulin (100 nM) | 100 | 100 |
| This compound (1 µM) | 8 ± 3 | 10 ± 4 |
| Insulin + this compound (1 µM) | 185 ± 15 | 170 ± 12 |
| Insulin + Control Inhibitor (1 µM) | 130 ± 10 | 125 ± 9 |
| * p < 0.05 compared to Insulin alone |
Table 3: In Vivo Efficacy of this compound in a Diet-Induced Obesity Mouse Model
| Treatment Group | Body Weight (g) | Fasting Blood Glucose (mg/dL) | Glucose AUC (0-120 min) during OGTT |
| Lean Control (Chow Diet) | 25.2 ± 1.5 | 95 ± 8 | 18,500 ± 1,200 |
| DIO Vehicle Control | 42.5 ± 2.1 | 155 ± 12 | 35,000 ± 2,500 |
| DIO + this compound (10 mg/kg) | 38.1 ± 1.9 | 120 ± 10 | 25,000 ± 1,800 |
| DIO + Metformin (250 mg/kg) | 39.5 ± 2.0 | 130 ± 9 | 28,000 ± 2,000 |
| * p < 0.05 compared to DIO Vehicle Control |
Signaling Pathway
The following diagram illustrates the proposed mechanism of action of this compound in enhancing insulin signaling.
Experimental Protocols
In Vitro NPP1 Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human NPP1.
Materials:
-
Recombinant human NPP1 enzyme
-
ATP (substrate)
-
Malachite Green Phosphate Assay Kit
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM KCl, 1 mM MgCl2, 0.1% BSA)
-
384-well microplates
Workflow Diagram:
Protocol:
-
Prepare a serial dilution of this compound in assay buffer.
-
Add 5 µL of the this compound dilution or vehicle control to the wells of a 384-well plate.
-
Add 10 µL of recombinant human NPP1 enzyme solution to each well.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the enzymatic reaction by adding 10 µL of ATP solution.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 25 µL of Malachite Green reagent.
-
Incubate at room temperature for 15 minutes to allow color development.
-
Measure the absorbance at 620 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value using non-linear regression analysis.
Cellular Insulin Signaling Assay
Objective: To assess the effect of this compound on insulin-stimulated Akt and ERK phosphorylation in a human liver cell line (HepG2).
Materials:
-
HepG2 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Human Insulin
-
Serum-free medium
-
Lysis buffer with protease and phosphatase inhibitors
-
Antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2
-
Western blotting reagents and equipment
Protocol:
-
Seed HepG2 cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 16 hours in serum-free medium.
-
Pre-treat the cells with this compound (1 µM) or vehicle for 1 hour.
-
Stimulate the cells with human insulin (100 nM) for 15 minutes.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membranes with the specified primary and appropriate secondary antibodies.
-
Visualize the protein bands using an imaging system and quantify the band intensities.
-
Normalize the phosphorylated protein levels to the total protein levels.
In Vivo Efficacy in a Diet-Induced Obesity (DIO) Mouse Model
Objective: To evaluate the effect of this compound on glucose homeostasis in a mouse model of insulin resistance.
Animal Model: C57BL/6J mice fed a high-fat diet (60% kcal from fat) for 12-16 weeks to induce obesity and insulin resistance.
Materials:
-
DIO mice and age-matched lean controls on a standard chow diet
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose)
-
Metformin (positive control)
-
Glucometer and test strips
-
Oral gavage needles
Logical Relationship Diagram:
Protocol:
-
Acclimatize DIO and lean control mice for at least one week.
-
Randomize DIO mice into treatment groups (Vehicle, this compound, Metformin).
-
Administer this compound (e.g., 10 mg/kg), Metformin (e.g., 250 mg/kg), or vehicle daily via oral gavage for 4 weeks.
-
Monitor body weight and food intake weekly.
-
At the end of the treatment period, perform an Oral Glucose Tolerance Test (OGTT):
-
Fast mice for 6 hours.
-
Measure baseline blood glucose (t=0).
-
Administer a 2 g/kg glucose solution via oral gavage.
-
Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-gavage.
-
-
After a washout period of 3-4 days, perform an Insulin Tolerance Test (ITT):
-
Fast mice for 4 hours.
-
Measure baseline blood glucose (t=0).
-
Administer human insulin (0.75 U/kg) via intraperitoneal injection.
-
Measure blood glucose at 15, 30, 45, and 60 minutes post-injection.
-
-
At the end of the study, collect terminal blood and tissue samples for further analysis (e.g., plasma insulin, tissue-specific signaling).
-
Analyze the data to determine the effect of this compound on glucose tolerance and insulin sensitivity.
Conclusion
This compound represents a promising new investigational agent for the study of NPP1's role in diabetes and as a potential therapeutic. The protocols outlined in these application notes provide a robust framework for researchers to evaluate the efficacy and mechanism of action of this compound and other NPP1 inhibitors in the context of diabetes research. Careful adherence to these methodologies will ensure the generation of high-quality, reproducible data to advance our understanding of this important therapeutic target.
References
- 1. Molecular Basis of Purinergic Signal Metabolism by Ectonucleotide Pyrophosphatase/Phosphodiesterases 4 and 1 and Implications in Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deficiency of the bone mineralization inhibitor NPP1 protects mice against obesity and diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1) and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Npp1-IN-2 and Other NPP1 Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Npp1-IN-2 and other inhibitors of Ecto-nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1). The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for NPP1 inhibitors?
A1: NPP1 inhibitors block the enzymatic activity of NPP1, a type II transmembrane glycoprotein. NPP1 hydrolyzes extracellular nucleotides, including adenosine triphosphate (ATP) and cyclic GMP-AMP (cGAMP).[1][2] By inhibiting NPP1, these compounds prevent the degradation of these signaling molecules. This is particularly relevant in the context of the cGAS-STING pathway, where NPP1 acts as a negative regulator by hydrolyzing the STING agonist cGAMP.[3][4] Inhibition of NPP1 leads to an increased concentration of extracellular cGAMP, thereby enhancing STING-mediated downstream signaling, which can lead to an anti-tumor immune response.[3][4]
Q2: What are the main experimental applications for this compound and other NPP1 inhibitors?
A2: The primary application of NPP1 inhibitors is in the field of cancer immunotherapy. By preventing the degradation of tumor-derived cGAMP, these inhibitors can amplify the anti-tumor immune response through the STING pathway.[3][4] They are also valuable research tools for studying other biological processes regulated by NPP1, such as bone mineralization, insulin signaling, and purinergic signaling in various physiological and pathological conditions.[1][2]
Q3: Are there different classes of NPP1 inhibitors?
A3: Yes, NPP1 inhibitors can be broadly categorized into nucleotide-based and non-nucleotide-based compounds.[1] Nucleotide-based inhibitors are structurally similar to the natural substrates of NPP1, like ATP. While some are potent, they can suffer from poor oral bioavailability and potential off-target effects on other nucleotide-binding proteins such as P2 purinergic receptors.[1][5] Non-nucleotide-based inhibitors represent a more diverse chemical space and have been developed to overcome the limitations of nucleotide analogs.[5]
Q4: What is the significance of the cGAMP-STING pathway in relation to NPP1 inhibition?
A4: The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune system that detects cytosolic DNA, often from pathogens or damaged cells. Upon activation, cGAS produces cGAMP, which binds to and activates STING, leading to the production of type I interferons and other inflammatory cytokines that orchestrate an anti-viral or anti-tumor immune response.[3] NPP1 is a key negative regulator of this pathway as it hydrolyzes extracellular cGAMP, thus dampening the immune response.[3][4] Inhibiting NPP1 is a therapeutic strategy to enhance STING-dependent anti-tumor immunity.[3][4]
Troubleshooting Guide
Q5: My NPP1 inhibitor shows lower potency (higher IC50) in my assay compared to published values. What could be the reason?
A5: Several factors can contribute to this discrepancy:
-
Assay Substrate: The measured potency of competitive NPP1 inhibitors can be highly dependent on the substrate used in the assay.[6] Discrepancies have been observed when using artificial colorimetric substrates like p-nitrophenyl 5′-thymidine monophosphate (p-Nph-5′-TMP) compared to the natural substrate ATP.[6] It is recommended to use a substrate that is structurally similar to the natural substrate or to validate findings with multiple substrates.[6]
-
Assay Conditions: The activity of NPP1 is dependent on pH and the concentration of metal ions like Ca2+ and Zn2+.[7] Ensure that your assay buffer composition (pH, salt, and metal ion concentrations) matches the conditions reported in the literature for the specific inhibitor.
-
Enzyme Source and Purity: The source (recombinant vs. native) and purity of the NPP1 enzyme can affect its activity and inhibitor binding. Contaminating enzymes in impure preparations could degrade the substrate or inhibitor.
-
Inhibitor Solubility and Stability: Poor solubility of the inhibitor in the assay buffer can lead to an underestimation of its potency. Ensure the inhibitor is fully dissolved. Also, consider the stability of the inhibitor under your experimental conditions.
-
Cell-Based vs. Enzymatic Assays: IC50 values obtained from cell-based assays can be higher than those from biochemical enzymatic assays due to factors like cell membrane permeability, efflux pumps, and intracellular metabolism of the inhibitor.
Q6: I am not observing any inhibition of NPP1 activity with my inhibitor. What should I check?
A6:
-
Inhibitor Integrity: Verify the identity and purity of your inhibitor using analytical methods like LC-MS or NMR. Ensure it has been stored correctly to prevent degradation.
-
Assay Controls: Ensure your positive and negative controls are working as expected. A known NPP1 inhibitor should show activity, and a vehicle-only control should show no inhibition.
-
Enzyme Activity: Confirm that the NPP1 enzyme is active in your assay. The uninhibited enzyme should show a robust signal. Diluted enzymes can lose activity, so it's recommended to dilute them immediately before the assay.
-
Assay Setup: Double-check all reagent concentrations, incubation times, and temperatures. Ensure the detection method is sensitive enough to measure changes in enzyme activity.
Q7: I am concerned about off-target effects of my NPP1 inhibitor. How can I assess its selectivity?
A7:
-
Selectivity Profiling: Test your inhibitor against other members of the NPP family (e.g., NPP2 and NPP3) and other ectonucleotidases to determine its selectivity.[8]
-
P2 Receptor Activation: For nucleotide-based inhibitors, it is crucial to evaluate their activity on P2 purinergic receptors, as structural similarity to ATP can lead to off-target activation.[5]
-
Use of Knockout/Knockdown Cells: In cell-based assays, using cells where NPP1 has been knocked out or knocked down can help confirm that the observed effects are on-target.
-
Phenotypic Rescue Experiments: If the inhibitor elicits a specific cellular phenotype, attempt to rescue this phenotype by overexpressing NPP1.
Quantitative Data
The following table summarizes the inhibitory potency of various NPP1 inhibitors. Note that the potency can vary depending on the experimental conditions and the substrate used.
| Inhibitor Name/Class | IC50 / Ki | Substrate | Enzyme Source | Reference |
| Myricetin | IC50: 414.6 nM | p-Nph-5′-TMP | Human ENPP1 | [7] |
| Adenosine 5′-α,β-methylene-γ-thiotriphosphate | Ki: 20 nM | p-Nph-5′-TMP | Human membrane-bound NPP1 | [1] |
| [TiW11CoO40]8– (PSB-POM141) | Ki: 1.46 nM | ATP | Human soluble NPP1 | [1] |
| Suramin | Ki: 0.780 µM | ATP | Human soluble NPP1 | [5] |
| Reactive Blue 2 | Ki: 0.141 µM | ATP | Human soluble NPP1 | [5] |
| Quinazoline derivative | Ki: 0.215 µM | ATP | Human soluble NPP1 | [5] |
| Heparin | IC50: 100 µM | [γ-32P]ATP | [5] |
Experimental Protocols
In Vitro NPP1 Enzymatic Inhibition Assay
This protocol is a general guideline for determining the inhibitory activity of a compound against NPP1 using a colorimetric substrate.
Materials:
-
Recombinant human NPP1 (hENPP1)
-
NPP1 inhibitor (test compound)
-
p-Nitrophenyl 5′-thymidine monophosphate (p-Nph-5′-TMP) as substrate
-
Assay Buffer: 50 mM Tris, 250 mM NaCl, 500 µM CaCl2, 10 µM ZnCl2, pH 7.4 or 9.5[7]
-
384-well clear bottom microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Serially dilute the test compound in the assay buffer to the desired concentrations.
-
In a 384-well plate, add 5 µL of the diluted test compound or vehicle (for control wells).
-
Add 20 µL of hENPP1 (final concentration of ~1 nM) to each well.[7]
-
Initiate the reaction by adding 25 µL of the p-Nph-5′-TMP substrate (final concentration of 0.2 mM).[7]
-
Incubate the plate for 30-60 minutes at 37°C.[7]
-
Measure the absorbance at 405 nm to quantify the amount of released p-nitrophenolate.
-
Calculate the percentage of NPP1 activity for each inhibitor concentration compared to the vehicle control.
-
Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value using a suitable software.
Cell-Based Assay to Measure cGAMP Stabilization
This protocol outlines a general workflow to assess the ability of an NPP1 inhibitor to prevent the degradation of extracellular cGAMP.
Materials:
-
Cancer cell line with high NPP1 expression (e.g., MDA-MB-231)
-
THP-1 reporter cell line (for IFN-β production measurement)
-
NPP1 inhibitor
-
2′3′-cGAMP
-
Cell culture medium and supplements
-
ELISA kit for human IFN-β
Procedure:
-
Seed the high-NPP1 expressing cancer cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the NPP1 inhibitor for a predetermined time.
-
Add a known concentration of 2′3′-cGAMP to the cell culture medium.
-
Incubate for a sufficient time to allow for cGAMP degradation by NPP1.
-
Collect the conditioned medium from the cancer cells.
-
Add the conditioned medium to the THP-1 reporter cells.
-
Incubate the THP-1 cells to allow for STING activation and IFN-β production.
-
Collect the supernatant from the THP-1 cells and measure the concentration of IFN-β using an ELISA kit.
-
An increase in IFN-β production in the presence of the NPP1 inhibitor indicates stabilization of extracellular cGAMP.
Visualizations
Caption: The cGAMP-STING signaling pathway and the role of NPP1 inhibition.
Caption: A typical experimental workflow to assess NPP1 inhibitor activity.
References
- 1. Nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1) and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. AVA-NP-695 Selectively Inhibits ENPP1 to Activate STING Pathway and Abrogate Tumor Metastasis in 4T1 Breast Cancer Syngeneic Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ENPP1, an Old Enzyme with New Functions, and Small Molecule Inhibitors—A STING in the Tale of ENPP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Substrate-Dependence of Competitive Nucleotide Pyrophosphatase/Phosphodiesterase1 (NPP1) Inhibitors [frontiersin.org]
- 7. From Myricetin to the Discovery of Novel Natural Human ENPP1 Inhibitors: A Virtual Screening, Molecular Docking, Molecular Dynamics Simulation, and MM/GBSA Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. juniperpublishers.com [juniperpublishers.com]
Technical Support Center: Optimizing Npp1-IN-2 and Other NPP1 Inhibitors for In Vivo Experiments
Disclaimer: Information regarding a specific molecule designated "Npp1-IN-2" is not available in the public scientific literature. This guide provides comprehensive support for researchers working with ectonucleotide pyrophosphatase/phosphodiesterase 1 (NPP1) inhibitors in general, based on established principles and data from published tool compounds. The methodologies and troubleshooting advice presented here are intended to serve as a robust starting point for experiments with any novel NPP1 inhibitor, including this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of NPP1, and what is the goal of its inhibition?
Ecto-nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1) is a membrane-bound enzyme that plays a crucial role in regulating extracellular nucleotide signaling and tissue mineralization.[1][2][3] Its primary function is to hydrolyze extracellular nucleoside triphosphates, such as adenosine triphosphate (ATP), into nucleoside 5'-monophosphates (e.g., AMP) and inorganic pyrophosphate (PPi).[4][5]
Key Functions of NPP1:
-
Generates PPi: PPi is a potent inhibitor of hydroxyapatite crystal formation, thereby preventing soft tissue calcification.[2][4]
-
Regulates Purinergic Signaling: By hydrolyzing ATP, NPP1 terminates signaling through P2 purinergic receptors and generates AMP, which can be further converted to adenosine to activate P1 receptors.[1][5][6]
-
Insulin Receptor Inhibition: NPP1 can inhibit insulin receptor signaling, and its overexpression has been linked to insulin resistance.[2][7]
The goal of NPP1 inhibition in a research context depends on the pathology being studied. For example, in certain cancers, inhibiting NPP1 can prevent the breakdown of the immunotransmitter cGAMP, enhancing anti-tumor immunity.[5][8] In conditions like chondrocalcinosis, where NPP1 is overactive, inhibition aims to reduce the pathological deposition of calcium pyrophosphate crystals.[6][7]
Q2: I have in vitro IC50 data for my NPP1 inhibitor. How do I determine a starting dose for an in vivo experiment?
Translating an in vitro IC50 value to an effective in vivo dose is a multi-step process that requires careful consideration of the compound's pharmacokinetic and pharmacodynamic properties.
-
Establish Target Plasma Concentration: A common starting point is to aim for a plasma concentration in vivo that is several-fold higher than the in vitro IC50 or Ki value to ensure sufficient target engagement. For instance, if your inhibitor has an IC50 of 4 nM in mouse plasma, you might aim for a serum concentration of at least 40 nM (representing the IC95).[8]
-
Consider Plasma Protein Binding: Highly protein-bound inhibitors will have less free drug available to interact with the target enzyme. It is crucial to measure the inhibitor's potency in the presence of plasma or serum albumin to account for this effect.[8]
-
Perform a Dose-Range Finding (DRF) Study: Start with a small cohort of animals and administer a range of doses (e.g., 1, 10, 50 mg/kg). The goals are to establish a maximum tolerated dose (MTD) and to identify a dose that achieves the desired plasma concentration without causing overt toxicity.
-
Pharmacokinetic (PK) Profiling: A preliminary PK study is essential. This involves administering a known dose (e.g., via intravenous and subcutaneous routes) and measuring the drug concentration in plasma over time. This will determine critical parameters like half-life (t½), clearance, and bioavailability, which inform the dosing frequency.[8][9][10] For example, an inhibitor with a very short half-life (10-15 minutes) may require continuous infusion or frequent dosing to maintain therapeutic levels.[8]
Q3: What are the common formulation and solubility challenges with NPP1 inhibitors for in vivo use?
Many NPP1 inhibitors are nucleotide analogs or phosphonates, which present specific formulation challenges.[11]
-
Poor Solubility: These compounds are often highly polar and acidic, leading to low intrinsic aqueous solubility.[11][12]
-
Low Permeability: Due to their charge, they may have poor cell permeability, which is desirable for targeting an extracellular enzyme like NPP1 but can affect overall disposition.[8]
-
Chemical and Metabolic Instability: The phosphodiester bonds in some analogs can be susceptible to hydrolysis.[11]
Troubleshooting Formulation:
-
Vehicle Selection: For preclinical studies, a range of vehicles can be tested. Common choices include saline, PBS, or aqueous solutions containing co-solvents like DMSO, PEG400, or cyclodextrins to improve solubility. The final concentration of organic solvents should be minimized to avoid toxicity.
-
pH Adjustment: Carefully adjusting the pH of the formulation can significantly improve the solubility of acidic or basic compounds.
-
Amorphous Solid Dispersions: For oral administration, formulating the inhibitor as an amorphous solid dispersion with polymers like PVP or HPMC can enhance dissolution and bioavailability.[13]
-
Liposomal Formulations: For highly lipophilic inhibitors, liposome-based carriers can be used for intravenous administration to improve solubility and alter distribution.[14]
Q4: My NPP1 inhibitor is potent in vitro but shows no effect in my in vivo model. What should I investigate?
This is a common challenge in drug development. A systematic troubleshooting approach is required.
-
Confirm Target Engagement: First, verify that the drug is reaching its target at a sufficient concentration to inhibit NPP1 activity. This can be done by measuring plasma PPi levels, which are expected to change with NPP1 modulation, or by directly measuring the degradation of a known NPP1 substrate in ex vivo plasma samples.[15][16]
-
Review Pharmacokinetics (PK): A poor PK profile is the most common cause of failure. Is the drug being cleared too rapidly? Does it have poor bioavailability for the chosen route of administration? An inhibitor with a 15-minute half-life, for example, will not show efficacy with once-daily dosing.[8]
-
Check Formulation and Stability: Was the compound fully dissolved in the vehicle? Did it precipitate upon administration? Is the compound stable in the formulation and under physiological conditions?
-
Re-evaluate the Dose: The administered dose may be too low to achieve a therapeutic concentration, especially after accounting for factors like plasma protein binding and rapid metabolism.
-
Assess the Biological Model: Is the animal model appropriate? Does the pathology of the model truly depend on NPP1 activity in a way that can be reversed by your inhibitor?
Quantitative Data Summary
Table 1: In Vitro Potency of Selected NPP1 Inhibitors
| Inhibitor Name | Type | Substrate Used for Assay | Potency (Kᵢ) | Source |
|---|---|---|---|---|
| Adenosine 5′-α,β-methylene-γ-thiotriphosphate | Nucleotide Analog | p-Nph-5′-TMP | 20 nM | [3][11] |
| PSB-POM141 ([TiW₁₁CoO₄₀]⁸⁻) | Polyoxometalate | ATP | 1.46 nM | [3][11] |
| Suramin | Polysulfonate | ATP | 0.26 µM | [5] |
| Quinazoline-piperidine-sulfamide (QS1) | Small Molecule | cGAMP (at pH 7.4) | 1.6 µM | [8] |
| Adenine-N9-(methoxy)ethyl-β-bisphosphonate (Compound 10) | Nucleotide Analog | ATP | 9.60 µM |[17] |
Table 2: Example Pharmacokinetic Parameters for a Phosphonate NPP1 Inhibitor (Compound 32) in Mice
| Parameter | Intravenous (IV) | Subcutaneous (SC) |
|---|---|---|
| Dose | 10 mg/kg | 10 mg/kg |
| Half-life (t½) | ~10-15 minutes | ~10-15 minutes |
| Serum Concentration at 8 hr | < 10 nM | < 10 nM |
| Data derived from reference[8] | | |
Experimental Protocols
Protocol: In Vivo Efficacy and Pharmacodynamic Study of an NPP1 Inhibitor in a Murine Model
1. Objective: To determine the efficacy of an NPP1 inhibitor in a relevant mouse model by assessing its ability to modulate a key pharmacodynamic (PD) biomarker (e.g., plasma pyrophosphate levels).
2. Materials:
-
NPP1 inhibitor compound
-
Sterile vehicle (e.g., 0.9% saline with 5% DMSO and 10% Solutol HS 15, or as optimized for the specific compound)
-
8-12 week old mice (strain relevant to the disease model)
-
Standard animal handling and dosing equipment (syringes, gavage needles, etc.)
-
Blood collection supplies (e.g., EDTA-coated tubes)
-
Centrifuge
-
Assay kit for measuring pyrophosphate (PPi)
3. Methodology:
-
Acclimatization: Allow animals to acclimate for at least one week before the start of the experiment.
-
Formulation Preparation:
-
On each day of dosing, prepare a fresh formulation of the NPP1 inhibitor.
-
Weigh the required amount of inhibitor and dissolve it in the appropriate sterile vehicle to achieve the final desired concentration for dosing (e.g., for a 10 mg/kg dose in a 20g mouse with a 10 mL/kg injection volume, prepare a 1 mg/mL solution).
-
Ensure the compound is fully solubilized. Vortex and/or sonicate if necessary.
-
-
Animal Grouping and Dosing:
-
Randomize animals into groups (n=5-8 per group).
-
Group 1: Vehicle control
-
Group 2: NPP1 Inhibitor (Low Dose, e.g., 1 mg/kg)
-
Group 3: NPP1 Inhibitor (Mid Dose, e.g., 10 mg/kg)
-
Group 4: NPP1 Inhibitor (High Dose, e.g., 50 mg/kg)
-
-
Administer the formulation via the chosen route (e.g., intraperitoneal injection, subcutaneous injection, or oral gavage). The route and frequency should be based on prior PK data.
-
-
Sample Collection:
-
Collect blood samples at predetermined time points post-dose (e.g., 0, 1, 4, 8, and 24 hours). The time points should be chosen to capture the expected Cmax and drug clearance based on PK data.
-
Collect blood via tail vein or retro-orbital sinus into EDTA-coated tubes.
-
Immediately place samples on ice.
-
-
Plasma Processing and Analysis:
-
Centrifuge the blood samples at 2000 x g for 10 minutes at 4°C to separate plasma.
-
Carefully collect the plasma supernatant and store it at -80°C until analysis.
-
Measure PPi concentrations in the plasma samples using a commercially available colorimetric or bioluminescent assay kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the plasma PPi concentration versus time for each treatment group.
-
Calculate the mean and standard deviation for each group at each time point.
-
Use appropriate statistical tests (e.g., ANOVA followed by Dunnett's test) to compare the inhibitor-treated groups to the vehicle control group. A statistically significant change in PPi levels indicates target engagement.
-
Visualizations
Caption: The NPP1 enzyme hydrolyzes extracellular ATP, influencing purinergic signaling and inhibiting calcification via PPi production.
References
- 1. Modulation of purinergic signaling by NPP-type ectophosphodiesterases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physiologic and pathologic functions of the NPP nucleotide pyrophosphatase/phosphodiesterase family focusing on NPP1 in calcification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1) and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular Basis of Purinergic Signal Metabolism by Ectonucleotide Pyrophosphatase/Phosphodiesterases 4 and 1 and Implications in Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ENPP1, an Old Enzyme with New Functions, and Small Molecule Inhibitors—A STING in the Tale of ENPP1 [mdpi.com]
- 6. Highly Potent and Selective Ectonucleotide Pyrophosphatase/Phosphodiesterase I Inhibitors Based on an Adenosine 5′-(α or γ)- Thio-(α,β- or β,γ)-methylenetriphosphate Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nucleotide pyrophosphatase/phosphodiesterase - Wikipedia [en.wikipedia.org]
- 8. Structure-aided development of small molecule inhibitors of ENPP1, the extracellular phosphodiesterase of the immunotransmitter cGAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chapter 1 Pharmacokinetics & Pharmacodynamics - Nursing Pharmacology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. pharmasalestraining.org [pharmasalestraining.org]
- 11. Nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1) and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Silico, In Vitro, and In Vivo Evaluation of Precipitation Inhibitors in Supersaturated Lipid-Based Formulations of Venetoclax - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of polymer type and drug dose on the in vitro and in vivo behavior of amorphous solid dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vitro and in vivo studies evaluating a liposome system for drug solubilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Improving the Pharmacodynamics and In Vivo Activity of ENPP1‐Fc Through Protein and Glycosylation Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Identification of adenine-N9-(methoxy)ethyl-β-bisphosphonate as NPP1 inhibitor attenuates NPPase activity in human osteoarthritic chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
Potential off-target effects of Npp1-IN-2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of Npp1-IN-2. This resource is intended for researchers, scientists, and drug development professionals using this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound, also referred to as compound 3h, is a potent and selective inhibitor of Ectonucleotide pyrophosphatase/phosphodiesterase-1 (NPP1). NPP1 is a transmembrane glycoprotein that plays a crucial role in hydrolyzing extracellular nucleotides, most notably ATP and cyclic GMP-AMP (cGAMP). By inhibiting NPP1, this compound can modulate various physiological and pathological processes, including immune signaling and calcification.
Q2: What are the known off-target effects of this compound?
Based on available data, this compound exhibits selectivity for NPP1 over at least one other member of the same enzyme family, NPP3. The inhibitory activity of this compound against NPP1 and its potential off-target NPP3 has been quantified, and the data is summarized in the table below. Information regarding broader off-target screening against a wider panel of kinases or other enzymes is not currently available in the public domain.
Q3: How can I assess potential off-target effects in my experimental system?
If you suspect off-target effects are influencing your results, consider the following troubleshooting steps:
-
Dose-Response Curve: Perform a dose-response experiment with this compound to determine if the observed effect is consistent with the IC50 for NPP1. Off-target effects may appear at higher concentrations.
-
Use a Structurally Unrelated NPP1 Inhibitor: If possible, use a different, structurally distinct NPP1 inhibitor as a control. If the biological effect is replicated, it is more likely to be an on-target effect of NPP1 inhibition.
-
NPP1 Knockdown/Knockout Models: The most definitive way to confirm an on-target effect is to use a genetic model (e.g., siRNA, shRNA, or CRISPR-Cas9 knockout) to reduce or eliminate NPP1 expression. If the phenotype of NPP1 knockdown/knockout mimics the effect of this compound, it strongly suggests an on-target mechanism.
-
Direct Target Engagement Assays: Cellular thermal shift assays (CETSA) or related techniques can be used to verify that this compound is engaging with NPP1 in your specific cellular context.
Q4: Are there any known downstream consequences of NPP1 inhibition that could be misinterpreted as off-target effects?
Yes. NPP1 is a key regulator of the cGAS-STING pathway through its hydrolysis of cGAMP. Inhibition of NPP1 leads to an accumulation of extracellular cGAMP, which can then activate the STING pathway, resulting in the production of type I interferons and other inflammatory cytokines. These downstream effects are a direct consequence of on-target NPP1 inhibition but could be mistaken for off-target activities if the role of the NPP1-STING axis is not considered.
Quantitative Data Summary
The following table summarizes the known in vitro inhibitory potency of this compound against its primary target, NPP1, and a known off-target, NPP3.
| Target | IC50 (µM) | Selectivity (fold) |
| NPP1 | 0.55 | - |
| NPP3 | 3.73 | ~6.8-fold vs. NPP1 |
Note: IC50 values are a measure of the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value indicates greater potency. The selectivity is calculated as the ratio of the IC50 for the off-target to the IC50 for the primary target.
Experimental Protocols
While the specific experimental details for the initial characterization of this compound are not publicly available, a general protocol for determining the in vitro IC50 of an inhibitor against NPP1 is provided below. This protocol is for informational purposes and should be adapted to your specific laboratory conditions and reagents.
Protocol: In Vitro NPP1 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human NPP1.
Materials:
-
Recombinant human NPP1 enzyme
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Assay buffer (e.g., Tris-HCl buffer, pH 9.0, containing MgCl2 and ZnCl2)
-
Substrate: p-Nitrophenyl 5'-thymidine monophosphate (p-NP-TMP) or ATP
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of this compound in the assay buffer to achieve a range of desired concentrations.
-
Prepare a solution of recombinant human NPP1 in the assay buffer.
-
Prepare a solution of the substrate (e.g., p-NP-TMP) in the assay buffer.
-
-
Assay Setup:
-
To each well of a 96-well microplate, add the following in order:
-
Assay buffer
-
This compound dilution (or vehicle control, e.g., DMSO)
-
NPP1 enzyme solution
-
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Add the substrate solution to each well to start the enzymatic reaction.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes). The reaction time should be within the linear range of the assay.
-
If using a colorimetric substrate like p-NP-TMP, stop the reaction by adding a stop solution (e.g., NaOH).
-
Measure the absorbance at the appropriate wavelength (e.g., 405 nm for p-nitrophenol). If using a different substrate (e.g., ATP), a different detection method (e.g., luminescence-based ATP detection kit) will be required.
-
-
Data Analysis:
-
Subtract the background absorbance (wells without enzyme).
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
The following diagrams illustrate key concepts related to this compound's mechanism of action and the assessment of its potential off-target effects.
Caption: NPP1 signaling pathway and the mechanism of action of this compound.
Caption: Experimental workflow for troubleshooting potential off-target effects.
Npp1-IN-2 inhibitor specificity and potential cross-reactivity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information regarding the specificity and potential cross-reactivity of NPP1 inhibitors. The following troubleshooting guides and frequently asked questions (FAQs) will help address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is NPP1 and why is it a therapeutic target?
Ecto-nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1) is a membrane-bound enzyme that plays a crucial role in various physiological processes by hydrolyzing extracellular nucleotides.[1][2] Its primary substrate is ATP, which it cleaves into AMP and pyrophosphate.[1][2] Due to its involvement in bone mineralization, soft-tissue calcification, insulin signaling, cancer cell proliferation, and immune modulation, NPP1 has emerged as a significant therapeutic target for a range of diseases, including cancer.[1][2]
Q2: How is the specificity of an NPP1 inhibitor determined?
The specificity of an NPP1 inhibitor is assessed by screening it against a panel of related enzymes, particularly other ectonucleotidases and phosphodiesterases.[3][4] This is typically done through biochemical assays that measure the inhibitor's potency (IC50 or Ki values) against the intended target (NPP1) versus its activity against other enzymes.[3][5] A highly selective inhibitor will show potent inhibition of NPP1 with significantly weaker or no activity against other tested enzymes.
Q3: What are the potential off-target effects of NPP1 inhibitors?
Potential off-target effects of NPP1 inhibitors can arise from their interaction with other structurally related proteins. For nucleotide-based inhibitors, there is a possibility of cross-reactivity with P2 purinergic receptors due to structural similarities with their natural ligands.[1][6] Some non-nucleotidic inhibitors have been observed to interact with targets like hERG channels, which can lead to cardiovascular side effects.[7] Therefore, comprehensive selectivity profiling is crucial in the development of NPP1 inhibitors.
Q4: How does NPP1 regulate the cGAS-STING signaling pathway?
NPP1 negatively regulates the cGAS-STING pathway, which is a key component of the innate immune system responsible for detecting cytosolic DNA and initiating an immune response.[8][9][10] NPP1 hydrolyzes the second messenger molecule 2'3'-cGAMP, which is produced by cGAS upon DNA detection and is essential for activating STING.[6] By degrading 2'3'-cGAMP, NPP1 dampens the STING-mediated immune response, including the production of type I interferons.[8][9][10] This function makes NPP1 a target for cancer immunotherapy, as its inhibition can enhance anti-tumor immunity.[11]
Troubleshooting Guide
Q1: My NPP1 inhibitor shows lower potency in cell-based assays compared to biochemical assays. What could be the reason?
Several factors can contribute to this discrepancy:
-
Cellular Permeability: The inhibitor may have poor membrane permeability, limiting its access to intracellular NPP1 if the target is not exclusively extracellular in your cell model.
-
Metabolic Instability: The compound may be rapidly metabolized by the cells into an inactive form.
-
High ATP concentrations: The cellular environment has high concentrations of ATP, the natural substrate of NPP1. If your inhibitor is competitive with ATP, its apparent potency in cells might be lower than in a biochemical assay with controlled ATP levels.[12]
-
Efflux Pumps: The inhibitor could be a substrate for cellular efflux pumps, which actively transport it out of the cell.
Q2: I am observing unexpected phenotypic effects in my experiments that do not seem to be related to NPP1 inhibition. How can I investigate potential off-target effects?
-
Comprehensive Selectivity Profiling: Test the inhibitor against a broad panel of related enzymes, such as other NPP family members (e.g., NPP3), ectonucleotidases (e.g., CD39, CD73), and phosphatases.
-
Phenotypic Screening: Compare the phenotypic effects of your inhibitor with those of other known, structurally different NPP1 inhibitors. If the effects are different, it might suggest off-target activity.
-
Use of Knockout/Knockdown Models: Validate that the observed phenotype is indeed NPP1-dependent by testing your inhibitor in NPP1 knockout or knockdown cells. The effect should be diminished or absent in these cells.
-
Chemical Proteomics: Employ advanced techniques like affinity chromatography or thermal shift assays to identify other cellular proteins that your inhibitor might be binding to.[12]
Q3: The inhibitory potency (Ki value) of my competitive NPP1 inhibitor varies depending on the substrate used in the assay. Why is this happening?
This phenomenon, known as substrate-dependent inhibition, can occur with competitive inhibitors.[7] The apparent inhibitory potency can be influenced by how the inhibitor and different substrates interact with the enzyme's active site.[7] For instance, discrepancies have been observed when comparing the artificial substrate p-nitrophenyl 5'-thymidine monophosphate (p-Nph-5'-TMP) with the natural substrate ATP for some NPP1 inhibitors.[7][13] It is recommended to determine the Ki value using the physiologically relevant substrate (ATP) to get a more accurate measure of the inhibitor's potency.[7]
Quantitative Data on NPP1 Inhibitor Specificity
The following table summarizes the inhibitory potency of several known NPP1 inhibitors against NPP1 and other enzymes to illustrate their selectivity profiles.
| Inhibitor | Target | IC50 / Ki | Selectivity Notes |
| NPP1-IN-1 | NPP1 | IC50 = 0.15 µM | Over 260-fold selective for NPP1 over NPP3.[14] |
| NPP3 | IC50 = 40 µM | ||
| Adenosine 5′-α,β-methylene-γ-thiotriphosphate | NPP1 | Ki = 20 nM | A potent and selective substrate analog inhibitor.[1][15] |
| PSB-POM141 | NPP1 | Ki = 1.46 nM | A highly potent and selective allosteric inhibitor.[1][15] |
| Compound 10 (adenine-N9-(methoxy)ethyl-β-bisphosphonate) | NPP1 | Ki = 9.60 µM (vs. ATP) | Also inhibits CD73, making it a dual inhibitor.[13] Selective against NPP3, CD39, and TNAP.[13] |
| CD73 | Ki = 12.6 µM | ||
| Heparin | NPP1 | Potent inhibitor | Acts as a selective, allosteric inhibitor.[11] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: NPP1 regulation of the cGAS-STING signaling pathway.
Caption: Experimental workflow for assessing inhibitor specificity.
Detailed Experimental Protocols
In Vitro NPP1 Inhibition Assay (Biochemical)
This protocol describes a general method to determine the IC50 value of a test compound against NPP1 using a colorimetric assay.
Materials:
-
Recombinant human NPP1 enzyme
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.9)
-
Substrate: p-nitrophenyl 5'-thymidine monophosphate (p-Nph-5'-TMP)[16]
-
Test inhibitor (dissolved in a suitable solvent, e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor in the assay buffer. Also, prepare a vehicle control (e.g., DMSO) and a positive control (a known NPP1 inhibitor).
-
In a 96-well plate, add a fixed amount of recombinant NPP1 enzyme to each well.
-
Add the serially diluted test inhibitor, vehicle control, and positive control to the respective wells.
-
Pre-incubate the enzyme with the inhibitors for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 30°C).
-
Initiate the enzymatic reaction by adding the substrate (p-Nph-5'-TMP) to all wells.[16]
-
Incubate the plate for a specific time, allowing the reaction to proceed within the linear range.
-
Stop the reaction by adding a stop solution (e.g., 3% (w/v) trichloroacetic acid).[16]
-
Measure the absorbance of the product (p-nitrophenolate) at 405 nm using a microplate reader.[16]
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify that a compound binds to its intended target in a cellular context.
Materials:
-
Cells expressing the target protein (NPP1)
-
Test inhibitor
-
Lysis buffer
-
Centrifuge
-
PCR tubes or strips
-
Thermal cycler
-
SDS-PAGE and Western blotting reagents
-
Antibody against the target protein (NPP1)
Procedure:
-
Treat cultured cells with the test inhibitor or vehicle control for a specific duration.
-
Harvest and wash the cells, then resuspend them in a suitable buffer.
-
Divide the cell suspension into aliquots in PCR tubes.
-
Heat the aliquots to a range of different temperatures using a thermal cycler for a short period (e.g., 3 minutes).
-
Cool the samples to room temperature and then lyse the cells (e.g., by freeze-thaw cycles or sonication).
-
Separate the soluble fraction (containing stabilized protein) from the precipitated protein by centrifugation.
-
Collect the supernatant and analyze the protein levels of the target protein (NPP1) in the soluble fraction by Western blotting.
-
Binding of the inhibitor is expected to stabilize the protein, leading to a higher amount of soluble NPP1 at elevated temperatures compared to the vehicle-treated control.
-
Plot the amount of soluble protein against the temperature to generate a "melting curve". A shift in this curve to higher temperatures in the presence of the inhibitor indicates target engagement.
References
- 1. Nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1) and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. ENPP1, an Old Enzyme with New Functions, and Small Molecule Inhibitors—A STING in the Tale of ENPP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Substrate-Dependence of Competitive Nucleotide Pyrophosphatase/Phosphodiesterase1 (NPP1) Inhibitors [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Post-Translational Modifications of cGAS-STING: A Critical Switch for Immune Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Heparins are potent inhibitors of ectonucleotide pyrophosphatase/phospho-diesterase-1 (NPP1) - a promising target for the immunotherapy of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of adenine-N9-(methoxy)ethyl-β-bisphosphonate as NPP1 inhibitor attenuates NPPase activity in human osteoarthritic chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1) and its inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 16. Substrate-specifying determinants of the nucleotide pyrophosphatases/phosphodiesterases NPP1 and NPP2 - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming Npp1-IN-2 solubility issues in aqueous solutions
Technical Support Center: Npp1-IN-2
This guide provides troubleshooting advice and answers to frequently asked questions regarding solubility issues with the small molecule inhibitor this compound in aqueous solutions. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in aqueous buffers like PBS or cell culture media?
A1: this compound, like many small molecule kinase inhibitors, is a hydrophobic compound.[1] This inherent low water solubility means it will not readily dissolve in aqueous solutions. Direct dissolution in buffers will likely result in precipitation or the formation of a non-homogenous suspension. It is necessary to first dissolve the compound in an organic solvent to create a high-concentration stock solution.
Q2: What is the recommended solvent for creating a stock solution of this compound?
A2: The recommended solvent for creating a stock solution is 100% Dimethyl Sulfoxide (DMSO). Based on data for the structurally related compound Npp1-IN-1, high solubility (e.g., 100 mg/mL) can be achieved in DMSO.[2][3][4] It is crucial to use fresh, anhydrous (hygroscopic) DMSO, as absorbed moisture can significantly reduce the compound's solubility.[2][5][6] Gentle warming or sonication can assist in complete dissolution.[7]
Q3: How do I prepare a working solution of this compound for my cell-based assay from the DMSO stock?
A3: To prepare a working solution, the high-concentration DMSO stock should be serially diluted. It is critical to add the DMSO stock to the aqueous buffer or media, not the other way around, while vortexing or stirring. This rapid mixing helps prevent the compound from precipitating out of solution.[7] Avoid making large dilution steps (e.g., 1:1000) directly; instead, perform intermediate dilutions.
Q4: I'm observing precipitation when I dilute my this compound stock solution into my aqueous buffer. What should I do?
A4: Precipitation upon dilution is a common issue and indicates that the aqueous solubility limit has been exceeded. Please refer to the troubleshooting workflow below. Key strategies include:
-
Reduce the Final Concentration: Your target concentration may be too high for the compound's aqueous solubility.
-
Check DMSO Concentration: Ensure the final percentage of DMSO in your working solution is sufficient to maintain solubility but non-toxic to your cells.[8]
-
Use Co-solvents or Surfactants: For challenging dilutions, incorporating agents like PEG300, PEG400, or Tween 80 can improve solubility.[5][6]
-
Dilute into Serum-Containing Media: The proteins in fetal bovine serum (FBS) can sometimes help stabilize hydrophobic compounds and keep them in solution.
Q5: What is the maximum recommended concentration of DMSO for in vitro experiments?
A5: The tolerance for DMSO is cell-line specific.[9][10] A general rule of thumb is to keep the final concentration of DMSO at or below 0.5%, with many researchers aiming for ≤0.1% to minimize any potential off-target effects or cytotoxicity.[7][9][11] It is always best practice to perform a vehicle control experiment using the same final concentration of DMSO to assess its effect on your specific cell line and assay.[10] Some robust cell lines may tolerate up to 1%, but this should be validated.[7][12]
Quantitative Data Summary
While specific data for this compound is not publicly available, the following tables provide relevant information based on analogous compounds and common formulation agents.
Table 1: Solubility of Structurally Related NPP1 Inhibitors in Various Solvents
| Compound | Solvent | Reported Solubility |
|---|---|---|
| Npp1-IN-1 | DMSO | 100 mg/mL (255.45 mM)[2][3][4] |
| Enpp-1-IN-1 | DMSO | 69 mg/mL (200.93 mM)[6] |
| 1-NM-PP1 | DMSO | 66 mg/mL (199.14 mM)[5] |
| Npp1-IN-1 | Water | Insoluble |
| Npp1-IN-1 | Ethanol | Insoluble |
Table 2: Common Excipients for Improving Aqueous Solubility
| Excipient Type | Examples | Typical Final Concentration | Notes |
|---|---|---|---|
| Co-solvent | PEG300, PEG400, Ethanol | 1-10% | Reduces the polarity of the aqueous phase.[13] |
| Surfactant (non-ionic) | Tween 80, Poloxamers | 0.1-5% | Forms micelles that can encapsulate hydrophobic molecules.[14] |
| Complexing Agent | Cyclodextrins (e.g., SBE-β-CD) | Varies | Forms inclusion complexes to shield the hydrophobic compound.[14] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
-
Preparation: Allow the vial of this compound powder to equilibrate to room temperature before opening.
-
Solvent Addition: Add the required volume of fresh, anhydrous 100% DMSO to the vial to achieve the desired concentration (e.g., 10-50 mM).
-
Dissolution: Vortex the vial thoroughly. If powder is still visible, sonicate the solution in a water bath for 5-10 minutes. Gentle warming (to 37°C) can also be applied.
-
Verification: Ensure the solution is clear and free of any visible particulates before proceeding.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light. A recommended storage duration is up to 6 months at -80°C or 1 month at -20°C.[2]
Protocol 2: Preparation of an Aqueous Working Solution using a Co-Solvent Method
This protocol is adapted from formulations used for other poorly soluble inhibitors.[5][6]
-
Initial Dilution: In a sterile microcentrifuge tube, add 400 µL of PEG300.
-
Add DMSO Stock: Add 50 µL of your concentrated this compound DMSO stock solution to the PEG300. Mix thoroughly until the solution is clear.
-
Add Surfactant: Add 50 µL of Tween 80 to the DMSO/PEG300 mixture. Mix again until the solution is homogeneous and clear.
-
Final Aqueous Dilution: Add 500 µL of your desired aqueous buffer (e.g., PBS, saline, or serum-free media) to the mixture. This creates a 1:20 dilution of your initial DMSO stock in a formulation containing 5% DMSO, 40% PEG300, and 5% Tween 80.
-
Use Immediately: This working solution should be prepared fresh and used immediately for further dilutions into your final assay medium to prevent precipitation.[5]
Visual Guides
NPP1 Signaling Pathway
Ecto-nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1) is a membrane-bound enzyme that plays a crucial role in various biological processes.[15][16] It primarily functions by hydrolyzing extracellular adenosine triphosphate (ATP) into adenosine monophosphate (AMP) and inorganic pyrophosphate (PPi).[16][17] This activity modulates purinergic signaling, insulin receptor signaling, and is a key regulator of tissue calcification.[15][18]
Caption: Role of NPP1 in extracellular nucleotide metabolism and signaling.
Troubleshooting Workflow for this compound Solubility
Follow this workflow to diagnose and resolve precipitation issues during the preparation of aqueous working solutions.
Caption: A step-by-step guide to resolving this compound solubility issues.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. lifetein.com [lifetein.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 12. Cell density, DMSO concentration and needle gauge affect hydrogel-induced BM-MSC viability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 14. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Nucleotide pyrophosphatase/phosphodiesterase - Wikipedia [en.wikipedia.org]
- 16. Nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1) and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. scispace.com [scispace.com]
Technical Support Center: Interpreting Unexpected Data from Npp1-IN-2 Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Npp1-IN-2, a potent inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1). This guide is intended for researchers, scientists, and drug development professionals to help interpret unexpected experimental data and resolve common issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule inhibitor of ENPP1. ENPP1 is a type II transmembrane glycoprotein that hydrolyzes extracellular ATP and other nucleotides to generate pyrophosphate (PPi) and adenosine monophosphate (AMP).[1][2] A key function of ENPP1 in immunology is the degradation of the cyclic dinucleotide 2'3'-cGAMP, a critical second messenger in the cGAS-STING innate immunity pathway.[3] By inhibiting ENPP1, this compound is expected to increase the extracellular concentration of 2'3'-cGAMP, leading to enhanced STING pathway activation and subsequent type I interferon production.[3]
Q2: What are the expected outcomes of successful this compound treatment in a cancer immunotherapy context?
A2: In a cancer immunotherapy setting, successful treatment with an ENPP1 inhibitor like this compound is expected to lead to a more robust anti-tumor immune response. This can manifest as:
-
Increased infiltration of immune cells, such as CD8+ T cells, into the tumor microenvironment.[4]
-
Enhanced production of pro-inflammatory cytokines, including type I interferons.
-
Synergistic effects when combined with other immunotherapies like checkpoint inhibitors.
Q3: Are there known off-target effects for ENPP1 inhibitors?
A3: While this compound is designed to be a potent ENPP1 inhibitor, the possibility of off-target effects should be considered, especially with nucleotide-based inhibitors which may interact with other nucleotide-binding proteins like P2 purinergic receptors.[2][7] It is crucial to assess the selectivity of the inhibitor against other ENPP family members and unrelated phosphodiesterases to minimize the risk of adverse effects.
Q4: How does ENPP1 activity relate to mineralization and what are the implications of its inhibition?
A4: ENPP1 plays a crucial role in regulating bone mineralization and preventing soft tissue calcification by producing PPi, a potent inhibitor of hydroxyapatite crystal formation.[1][4] Inhibition of ENPP1 can therefore lead to a decrease in extracellular PPi levels. While this is a therapeutic goal in certain calcification disorders, it is a potential area for unexpected side effects in other applications. Researchers should be mindful of potential alterations in calcium and phosphate homeostasis.
Troubleshooting Guides
Issue 1: No observable increase in STING pathway activation (e.g., no increase in IRF3 phosphorylation or IFN-β production) after this compound treatment.
| Possible Cause | Troubleshooting Steps |
| Low or absent ENPP1 expression in the cell line or tissue model. | 1. Verify ENPP1 expression at both the mRNA and protein level in your experimental model.[8] 2. Select a cell line with known high ENPP1 expression for initial validation experiments. |
| This compound instability or degradation. | 1. Ensure proper storage of this compound according to the manufacturer's instructions. A similar compound, NPP1-IN-1, is stored at -80°C for long-term stability.[9] 2. Prepare fresh working solutions for each experiment. |
| Suboptimal this compound concentration. | 1. Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and assay conditions. The IC50 for a similar inhibitor, NPP1-IN-1, is 0.15 µM for NPP1.[9] |
| Inefficient cGAMP production. | 1. Ensure that the cGAS-STING pathway is being appropriately stimulated to produce cGAMP. This can be achieved by transfecting cells with DNA or using other known STING agonists. |
| Issues with the downstream assay. | 1. Validate your assays for measuring STING activation (e.g., Western blot for p-IRF3, ELISA or qPCR for IFN-β) with positive controls. |
Issue 2: High variability or inconsistent results in cell-based assays.
| Possible Cause | Troubleshooting Steps |
| Cellular health and passage number. | 1. Use cells with a low passage number and ensure they are healthy and in the exponential growth phase. 2. Regularly test for mycoplasma contamination. |
| Inconsistent cell seeding density. | 1. Optimize and standardize cell seeding density to ensure reproducibility. |
| Edge effects in multi-well plates. | 1. Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity. |
| Inhibitor solubility issues. | 1. Ensure this compound is fully dissolved in the appropriate solvent before adding to the cell culture media. |
| Assay timing. | 1. Optimize the incubation time with this compound. A time-course experiment can help determine the optimal duration for observing the desired effect. |
Issue 3: Unexpected cytotoxicity observed with this compound treatment.
| Possible Cause | Troubleshooting Steps |
| High concentration of the inhibitor. | 1. Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the toxic concentration range of this compound for your cells. 2. Use concentrations well below the toxic threshold for your functional assays. |
| Off-target effects. | 1. Investigate potential off-target effects by testing the inhibitor in ENPP1-knockout or knockdown cells.[6] 2. Compare the effects of this compound with other structurally different ENPP1 inhibitors. |
| Solvent toxicity. | 1. Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture media is non-toxic to the cells. |
| Hyperactivation of the immune response. | 1. Excessive STING activation can sometimes lead to cell death. Monitor for markers of apoptosis or necroptosis. |
Data Presentation
Table 1: Properties of a Reference ENPP1 Inhibitor (NPP1-IN-1)
| Property | Value | Reference |
| Target | NPP1 (ENPP1) | [9] |
| IC50 (NPP1) | 0.15 µM | [9] |
| IC50 (NPP3) | 40 µM | [9] |
| Storage | -80°C (6 months), -20°C (1 month) | [9] |
Experimental Protocols
Protocol 1: In Vitro ENPP1 Enzymatic Assay
This protocol is adapted from a colorimetric assay for ENPP1 activity.[10][11]
-
Reagent Preparation:
-
Assay Buffer: 0.11 M Tris pH 9.0, 0.11 M NaCl, 15 mM MgCl₂.[11]
-
Substrate: 1 mg/ml p-nitrophenyl thymidine 5′-monophosphate (p-Nph-5'-TMP) in assay buffer.
-
Stop Solution: 100 mM NaOH.
-
-
Assay Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add 10 µL of recombinant human ENPP1 enzyme to each well.
-
Add 10 µL of the this compound dilutions or vehicle control to the respective wells.
-
Pre-incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 80 µL of the substrate solution to each well.
-
Incubate for 30-60 minutes at 37°C in the dark.[11]
-
Stop the reaction by adding 100 µL of the stop solution.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Protocol 2: Cell-Based ENPP1 Activity Assay
This protocol is based on measuring ENPP1 activity in whole cells.[8]
-
Cell Culture:
-
Plate cells with known ENPP1 expression (e.g., PA-1 ovarian cancer cells) in a 96-well plate and grow to confluency.
-
-
Assay Procedure:
-
Wash the cells once with assay buffer (e.g., HBSS).
-
Add this compound at various concentrations to the cells and incubate for the desired time (e.g., 1-2 hours).
-
Add a fluorogenic ENPP1 substrate (e.g., TG-mAMP) to the cells.
-
Measure the fluorescence intensity over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of substrate conversion for each condition.
-
Determine the inhibitory effect of this compound by comparing the rates to the vehicle-treated control.
-
Protocol 3: Quantification of Extracellular cGAMP by ELISA
This protocol provides a general workflow for measuring extracellular cGAMP levels.
-
Sample Collection:
-
Culture cells and treat with this compound and a STING pathway agonist.
-
Collect the cell culture supernatant at different time points.
-
-
ELISA Procedure:
-
Use a commercially available 2'3'-cGAMP ELISA kit (e.g., from Cayman Chemical or Arbor Assays).[12]
-
Follow the manufacturer's instructions for preparing standards and samples.
-
Perform the competitive ELISA procedure.
-
Measure the absorbance at the recommended wavelength.
-
-
Data Analysis:
-
Generate a standard curve using the provided cGAMP standards.
-
Calculate the concentration of cGAMP in the samples based on the standard curve.
-
Mandatory Visualizations
Caption: The ENPP1 signaling pathway and the mechanism of this compound.
Caption: A typical experimental workflow for studying this compound effects.
Caption: A logical flowchart for troubleshooting unexpected experimental results.
References
- 1. Nucleotide pyrophosphatase/phosphodiesterase - Wikipedia [en.wikipedia.org]
- 2. Nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1) and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bellbrooklabs.com [bellbrooklabs.com]
- 4. mdpi.com [mdpi.com]
- 5. ENPP1 Inhibitor Triggers Innate Immunity in Solid Tumors | Technology Networks [technologynetworks.com]
- 6. ENPP1 is an innate immune checkpoint of the anticancer cGAMP-STING pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ENPP1, an Old Enzyme with New Functions, and Small Molecule Inhibitors—A STING in the Tale of ENPP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1) Protein Regulates Osteoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ENPP1 enzyme replacement therapy improves blood pressure and cardiovascular function in a mouse model of generalized arterial calcification of infancy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. arborassays.com [arborassays.com]
How to control for Npp1-IN-2 degradation in long-term experiments
Welcome to the technical support center for Npp1-IN-2. This resource provides researchers, scientists, and drug development professionals with essential guidance on utilizing this compound in long-term experiments, with a focus on controlling for potential compound degradation.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound powder and stock solutions?
A: For long-term stability, this compound powder should be stored at -20°C. Stock solutions, typically prepared in a solvent like DMSO, should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C for up to six months or -20°C for up to one month.[1][2] Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.[3]
Q2: How stable is this compound in cell culture media?
A: The stability of any small molecule in aqueous media can be variable and is influenced by factors like pH, temperature, and the presence of serum proteins or cellular enzymes.[4][5] While many small molecules are generally stable for 24-48 hours in culture, it is crucial to empirically determine the stability of this compound under your specific experimental conditions.[6] Without this data, a decrease in efficacy over time could be misinterpreted as a biological effect.
Q3: What factors can cause this compound to degrade in my experiment?
A: Several factors can contribute to inhibitor degradation:
-
Hydrolysis: Breakdown of the molecule due to reaction with water in the aqueous culture medium.
-
Enzymatic Degradation: Cellular enzymes released by live or dying cells may metabolize the compound.
-
Adsorption: The compound may non-specifically bind to plasticware or serum proteins, reducing its effective concentration.[4]
-
Light Sensitivity: Some compounds are sensitive to light, which can catalyze degradation. It is good practice to protect solutions from light.[1][2]
Q4: How often should I replace the media containing this compound in a long-term experiment?
A: The frequency of media replacement depends directly on the stability of this compound. A stability assessment (see Protocol 1) is required to determine its half-life in your specific culture conditions. As a general rule, if the concentration drops significantly (e.g., below 80% of the initial concentration) within your desired treatment interval, you should replenish the media with a fresh inhibitor at that frequency.
Q5: My results are inconsistent. Could this compound degradation be the cause?
A: Yes, inconsistent results are a common symptom of inhibitor instability. If the compound degrades over the course of the experiment, its effective concentration will decrease, leading to variable biological effects. Refer to the Troubleshooting Guide below to diagnose the issue.
Troubleshooting Guide
If you are experiencing unexpected or irreproducible results in your long-term experiments with this compound, this guide can help you identify and resolve the potential issue of compound degradation.
Caption: Troubleshooting decision tree for experiments with this compound.
Experimental Protocols
Protocol 1: Assessing this compound Stability in Cell Culture Media
Objective: To determine the rate of degradation of this compound in a specific cell culture medium over time at 37°C.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium (including serum, if used in experiments)
-
Sterile microcentrifuge tubes or a 96-well plate
-
37°C incubator with 5% CO₂
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) system (see Protocol 2)
Methodology:
-
Preparation: Prepare a working solution of this compound in your complete cell culture medium at the final concentration used in your experiments (e.g., 1 µM).
-
Aliquoting: Dispense equal volumes of the this compound-containing medium into multiple sterile tubes or wells. Prepare at least three replicates for each time point.
-
Time Zero (T=0) Sample: Immediately take three aliquots and freeze them at -80°C. This will serve as your baseline (100%) concentration reference.
-
Incubation: Place the remaining samples in a 37°C incubator.
-
Time-Course Sampling: At predetermined time points (e.g., 2, 4, 8, 12, 24, 48, and 72 hours), remove three replicate samples and immediately freeze them at -80°C to halt any further degradation.
-
Analysis: Once all samples are collected, thaw them and analyze the concentration of the remaining this compound in each sample using a validated analytical method like HPLC-MS (see Protocol 2).
-
Data Calculation: Calculate the percentage of this compound remaining at each time point relative to the average concentration of the T=0 samples.
Protocol 2: Quantifying this compound Concentration by HPLC-MS
Objective: To accurately measure the concentration of this compound in collected media samples.
Methodology:
-
Standard Curve Preparation: Prepare a series of calibration standards by diluting the this compound stock solution in the same complete cell culture medium to known concentrations (e.g., ranging from 0.01 µM to 10 µM).
-
Sample Preparation: Thaw the experimental samples from Protocol 1. To precipitate proteins that can interfere with the analysis, add a cold organic solvent (e.g., acetonitrile) to all samples and standards. Vortex and centrifuge at high speed to pellet the precipitate.
-
HPLC-MS Analysis:
-
Transfer the supernatant from each sample and standard to HPLC vials.
-
Inject the samples onto an appropriate HPLC column (e.g., C18).
-
Develop a gradient elution method to separate this compound from media components and potential degradants.
-
Use a mass spectrometer set to detect the specific mass-to-charge ratio (m/z) of this compound for quantification.
-
-
Data Processing:
-
Generate a standard curve by plotting the peak area of the calibration standards against their known concentrations.
-
Use the regression equation from the standard curve to determine the concentration of this compound in the experimental samples based on their measured peak areas.
-
Data Presentation
The following table shows example stability data for this compound, illustrating how results from the protocols above can be presented.
| Time (Hours) | % Remaining (Media Only at 37°C) | % Remaining (Media + Cells at 37°C) | % Remaining (Media Only at 4°C) |
| 0 | 100.0 ± 2.1 | 100.0 ± 1.8 | 100.0 ± 2.5 |
| 8 | 95.3 ± 3.5 | 91.2 ± 4.1 | 99.5 ± 2.2 |
| 24 | 82.1 ± 4.0 | 71.5 ± 5.3 | 98.9 ± 1.9 |
| 48 | 65.7 ± 4.8 | 45.3 ± 6.1 | 98.2 ± 2.8 |
| 72 | 48.9 ± 5.2 | 28.6 ± 5.9 | 97.5 ± 2.4 |
| Note: Data are presented as mean ± standard deviation and are for illustrative purposes only. |
Visualizations
NPP1 Signaling Pathway
Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (NPP1) is a key enzyme that regulates extracellular nucleotide metabolism. It primarily hydrolyzes ATP to produce AMP and inorganic pyrophosphate (PPi), influencing various physiological processes.[7][8][9]
Caption: Key signaling roles of the NPP1 enzyme.
Experimental Workflow for Long-Term Studies
This workflow outlines the critical steps for planning and executing a long-term experiment with this compound, incorporating stability assessment as a core component.
Caption: Recommended workflow for inhibitor stability testing.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Technical FAQs for biochemicals [hellobio.com]
- 4. caymanchem.com [caymanchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. invivochem.net [invivochem.net]
- 7. Nucleotide pyrophosphatase/phosphodiesterase - Wikipedia [en.wikipedia.org]
- 8. Nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1) and its inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 9. Structure and function of the ecto-nucleotide pyrophosphatase/phosphodiesterase (ENPP) family: Tidying up diversity - PMC [pmc.ncbi.nlm.nih.gov]
Mitigating cytotoxicity of Npp1-IN-2 at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Npp1 inhibitors. The focus is on mitigating cytotoxicity observed at high concentrations, a common challenge when working with potent small molecule inhibitors.
Disclaimer: The information provided is based on general knowledge of small molecule inhibitors and the Npp1 target. Specific data for a compound designated "Npp1-IN-2" is not publicly available. The guidance below is intended to be broadly applicable for researchers encountering cytotoxicity with small molecule Npp1 inhibitors.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments in a question-and-answer format.
Q1: We are observing significant cytotoxicity with our Npp1 inhibitor at high concentrations. How can we determine if this is an on-target or off-target effect?
A1: Differentiating between on-target and off-target cytotoxicity is crucial. Here’s a step-by-step approach:
-
Establish a Dose-Response Relationship: Perform a detailed dose-response curve for both Npp1 inhibition and cytotoxicity in your cell line of interest. If the cytotoxic effect occurs at concentrations significantly higher than the IC50 for Npp1 inhibition, it is more likely to be an off-target effect.
-
Use a Structurally Unrelated Npp1 Inhibitor: If available, test a different Npp1 inhibitor with a distinct chemical scaffold. If this second inhibitor also shows cytotoxicity at concentrations required for Npp1 inhibition, the effect is more likely to be on-target.
-
Rescue Experiment with Npp1 Overexpression: Transfect your cells to overexpress Npp1. If the cytotoxicity is on-target, the increased levels of the target protein may require higher concentrations of the inhibitor to elicit the same cytotoxic response.
-
Test in Npp1 Knockout/Knockdown Cells: The most definitive way to distinguish on-target from off-target effects is to use a cell line where Npp1 has been knocked out or knocked down. If the inhibitor is still cytotoxic in these cells, the effect is unequivocally off-target.
Q2: What are the initial steps to reduce the cytotoxicity of our Npp1 inhibitor in our cell-based assays?
A2: If you suspect off-target cytotoxicity, several experimental parameters can be optimized:
-
Reduce Incubation Time: Limit the exposure of the cells to the inhibitor to the minimum time required to observe Npp1 inhibition. Off-target effects are often time-dependent.
-
Optimize Serum Concentration: The presence of serum proteins can bind to small molecules and reduce their effective concentration, potentially mitigating off-target effects. Test a range of serum concentrations in your media.
-
Use a More Potent Analog: If you are in the process of developing the inhibitor, a more potent analog would allow you to use a lower concentration, thereby reducing the likelihood of off-target effects.
-
Consider a Different Cell Line: The expression of off-target proteins can vary between cell lines. Testing your inhibitor in a different cell line might reveal a larger therapeutic window.
Q3: Our Npp1 inhibitor is not cell-permeable, and we are still observing cytotoxicity. What could be the cause?
A3: Even for non-cell-permeable inhibitors that target the extracellular domain of Npp1, cytotoxicity can occur through several mechanisms:
-
Interaction with other cell surface proteins: The inhibitor might be binding to and affecting the function of other ectoenzymes or membrane receptors.
-
Metabolism into a toxic byproduct: The inhibitor could be metabolized by extracellular enzymes, leading to the formation of a toxic substance.
-
Induction of an external signaling cascade: The inhibitor might trigger a signaling pathway from the cell surface that leads to apoptosis or necrosis.
To investigate this, you can perform competition binding assays with other known ectoenzyme inhibitors or use a broad-spectrum caspase inhibitor to see if the cytotoxicity is mediated by apoptosis.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of Npp1?
A1: Ectonucleotide pyrophosphatase/phosphodiesterase 1 (Npp1), also known as ENPP1, is a transmembrane glycoprotein that plays a crucial role in regulating extracellular pyrophosphate (PPi) levels.[1] Its main function is to hydrolyze extracellular ATP to produce AMP and PPi.[2][3] This regulation of PPi is critical for various physiological processes, including bone mineralization, soft tissue calcification, and insulin signaling.[1][2][3]
Q2: What is the role of Npp1 in the cGAS-STING pathway?
A2: Npp1 has been identified as a key negative regulator of the cGAS-STING pathway.[4] It can hydrolyze the STING agonist 2'3'-cGAMP in the extracellular space, thereby dampening the anti-tumor immune response.[4] This makes Npp1 an attractive target for cancer immunotherapy.
Q3: What are the different classes of Npp1 inhibitors?
A3: Npp1 inhibitors can be broadly categorized into two main classes:
-
Nucleotide-based inhibitors: These are typically substrate analogs, such as adenosine 5'-α,β-methylene-γ-thiotriphosphate, that act as competitive inhibitors.[2] While often potent, they may have limited therapeutic applicability due to poor bioavailability and potential activation of purinergic receptors.[2]
-
Non-nucleotide-derived inhibitors: This class includes a diverse range of small molecules, polysulfonates, and polyoxometalates.[2] These compounds are being actively explored for their potential as therapeutic agents.
Data Presentation
When characterizing the cytotoxicity of your Npp1 inhibitor, it is essential to present the data in a clear and structured manner. Below are example tables to guide your data organization.
Table 1: Dose-Response Cytotoxicity of this compound in Different Cell Lines
| Concentration (µM) | Cell Line A (% Viability) | Cell Line B (% Viability) | Cell Line C (% Viability) |
| 0 (Vehicle) | 100 | 100 | 100 |
| 0.1 | 98 | 99 | 100 |
| 1 | 95 | 92 | 98 |
| 10 | 70 | 65 | 90 |
| 50 | 30 | 25 | 75 |
| 100 | 5 | 2 | 50 |
Table 2: Comparison of IC50 Values for Npp1 Inhibition and Cytotoxicity
| Compound | Cell Line | Npp1 Inhibition IC50 (µM) | Cytotoxicity CC50 (µM) | Therapeutic Index (CC50/IC50) |
| This compound | Cell Line A | 0.5 | 25 | 50 |
| This compound | Cell Line B | 0.8 | 20 | 25 |
| Control Inhibitor | Cell Line A | 1.2 | >100 | >83 |
Experimental Protocols
Protocol 1: Cell Viability Assay using CellTiter-Glo®
This protocol outlines the steps for assessing cell viability after treatment with an Npp1 inhibitor.
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of your Npp1 inhibitor. Remove the old media from the cells and add fresh media containing the desired concentrations of the inhibitor. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
Reagent Preparation: Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Lysis and Luminescence Reading: Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions. Mix on an orbital shaker for 2 minutes to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Visualizations
Figure 1: Npp1 Signaling Pathway
Caption: The Npp1 enzyme hydrolyzes extracellular ATP and 2'3'-cGAMP.
Figure 2: Troubleshooting Workflow for Inhibitor Cytotoxicity
Caption: A workflow to diagnose and mitigate inhibitor-induced cytotoxicity.
Figure 3: On-Target vs. Off-Target Effect Decision Tree
Caption: Decision tree for differentiating on- and off-target effects.
References
- 1. Physiologic and pathologic functions of the NPP nucleotide pyrophosphatase/phosphodiesterase family focusing on NPP1 in calcification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1) and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
Validation & Comparative
Validating the Inhibitory Effect of Npp1-IN-2 on ENPP1: A Comparative Guide
This guide provides a comprehensive comparison of the ENPP1 inhibitor Npp1-IN-2 with other known inhibitors, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Introduction to ENPP1 and Its Inhibition
Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a transmembrane glycoprotein that plays a crucial role in various physiological and pathological processes. It primarily functions by hydrolyzing extracellular adenosine triphosphate (ATP) to produce adenosine monophosphate (AMP) and inorganic pyrophosphate (PPi). Recently, ENPP1 has gained significant attention as a key negative regulator of the cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway. By degrading the second messenger cyclic GMP-AMP (cGAMP), ENPP1 dampens innate immune responses, making it an attractive target for cancer immunotherapy. Inhibition of ENPP1 can enhance STING signaling, leading to increased production of type I interferons and subsequent activation of anti-tumor immunity.
Comparative Analysis of ENPP1 Inhibitors
The inhibitory potency of this compound against ENPP1 has been evaluated using various biochemical assays. To provide a clear comparison, the following table summarizes the half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values for this compound and other notable ENPP1 inhibitors.
| Inhibitor | Assay Type | Substrate | IC50 / Ki | Source |
| This compound | Biochemical | TG-mAMP | IC50: 0.26 µM | [1] |
| Biochemical | pNP-TMP | IC50: 0.48 µM | [1] | |
| Biochemical | ATP | IC50: 2.0 µM | [1] | |
| SR-8314 | Biochemical | Not Specified | Ki: 0.079 µM | [1][2] |
| ZXP-8202 | Cell-based | Not Specified | EC50: 20 nM | [1] |
| PSB-POM141 | Biochemical | ATP | Ki: 1.46 nM | [3] |
| MV-626 | Biochemical | ATP | IC50: 5-18 nM | [1] |
| ISM5939 | Biochemical | 2,3-cGAMP | IC50: 0.63 nM | [4] |
| Biochemical | ATP | IC50: 9.28 nM | [4] | |
| Analogue 3 | Biochemical | pNPTMP | Ki: 20 nM | [5] |
| Biochemical | pNPTMP | IC50: 0.39 µM | [5] |
Note: IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) are measures of inhibitor potency. A lower value indicates a more potent inhibitor. EC50 (half-maximal effective concentration) is a measure of potency in a cell-based assay. The potency of an inhibitor can vary depending on the assay conditions and the substrate used.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments used to assess the inhibitory effect of compounds on ENPP1.
Biochemical Assay for ENPP1 Inhibition (Fluorometric)
This protocol is adapted from commercially available ENPP1 inhibitor screening kits.
Materials:
-
Recombinant human ENPP1 enzyme
-
ENPP1-specific fluorogenic substrate (e.g., TG-mAMP)
-
Assay buffer (e.g., 50 mM Tris, pH 7.5, containing MgCl2)
-
Test compounds (e.g., this compound) and controls
-
96-well black microplate with a clear bottom
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In the wells of the 96-well plate, add the assay buffer.
-
Add the test compound at various concentrations to the respective wells. Include a positive control (a known ENPP1 inhibitor) and a negative control (vehicle, e.g., DMSO).
-
Add the recombinant ENPP1 enzyme to all wells except for the blank (no enzyme) control.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Incubate the plate at 37°C for a specified period (e.g., 60 minutes), protected from light.
-
Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 520 nm using a fluorescence plate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the controls.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell-Based Assay for ENPP1 Activity
This protocol provides a method to assess ENPP1 inhibition in a cellular context.
Materials:
-
Cells expressing ENPP1 (e.g., MDA-MB-231)
-
Cell culture medium
-
ENPP1/ENPP3 Cell-Based Assay Kit (containing a fluorogenic substrate and specific inhibitors)
-
96-well tissue culture-treated plate (black with a clear bottom)
-
Test compounds and controls
-
Fluorescence plate reader
Procedure:
-
Seed the ENPP1-expressing cells in the 96-well plate and allow them to adhere overnight.
-
The next day, remove the culture medium and wash the cells with the provided assay buffer.
-
Add the assay buffer containing the test compound at various concentrations to the cells. Include appropriate controls.
-
Add the fluorogenic substrate to initiate the reaction.
-
Incubate the plate at 37°C for a specified time (e.g., 2 hours).
-
Measure the fluorescence at the recommended wavelengths (e.g., Ex/Em = 485/520 nm).
-
Calculate the percentage of ENPP1 activity inhibition and determine the EC50 value of the test compound.
Visualizing ENPP1's Role and Inhibition Strategy
To better understand the biological context of ENPP1 inhibition, the following diagrams illustrate the cGAS-STING signaling pathway and a general workflow for validating an ENPP1 inhibitor.
Caption: The ENPP1-cGAS-STING signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for validating the inhibitory effect of this compound on ENPP1.
Conclusion
The available data indicates that this compound is a potent inhibitor of ENPP1, with inhibitory activity demonstrated in multiple biochemical assays. For a comprehensive validation, it is recommended to perform direct, side-by-side comparisons with other leading ENPP1 inhibitors under identical experimental conditions. Furthermore, assessing the selectivity profile of this compound against related ectonucleotidases, such as ENPP3, and evaluating its on-target engagement and downstream effects in relevant cellular models will provide a more complete understanding of its therapeutic potential. The provided protocols and diagrams serve as a foundation for researchers to design and execute experiments aimed at further characterizing this compound and other novel ENPP1 inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1) and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oral ENPP1 inhibitor designed using generative AI as next generation STING modulator for solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Highly Potent and Selective Ectonucleotide Pyrophosphatase/Phosphodiesterase I Inhibitors Based on an Adenosine 5′-(α or γ)- Thio-(α,β- or β,γ)-methylenetriphosphate Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to ENPP1 Inhibitors: Benchmarking Npp1-IN-2
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Npp1-IN-2 with other prominent Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) inhibitors. The content is supported by experimental data, detailed protocols for key assays, and visualizations of relevant biological pathways and experimental workflows to aid in research and development decisions.
Introduction to ENPP1
Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) is a type II transmembrane glycoprotein that plays a critical role in regulating extracellular nucleotide metabolism.[1] It primarily functions by hydrolyzing ATP to generate AMP and inorganic pyrophosphate (PPi), and more recently has been identified as the dominant hydrolase of the cyclic dinucleotide 2'3'-cyclic GMP-AMP (cGAMP).[2][3]
This dual functionality places ENPP1 at the crossroads of two crucial signaling pathways:
-
Purinergic Signaling: By hydrolyzing ATP, ENPP1 initiates a cascade that leads to the production of adenosine, a potent immunosuppressive molecule in the tumor microenvironment (TME).[3]
-
cGAS-STING Pathway: As the key negative regulator of extracellular cGAMP, ENPP1 dampens the STING (Stimulator of Interferon Genes) pathway, a critical component of the innate immune system responsible for detecting cytosolic DNA and mounting an anti-tumor response.[2][4]
Given its role in suppressing anti-tumor immunity, ENPP1 has emerged as a high-value target for cancer immunotherapy.[5][6] The development of potent and selective ENPP1 inhibitors aims to block cGAMP degradation, thereby enhancing STING-mediated immune activation against cancer cells.[7][8]
ENPP1 Signaling Pathways
To understand the mechanism of ENPP1 inhibitors, it is essential to visualize their impact on the key signaling cascades.
References
- 1. Nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1) and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. mdpi.com [mdpi.com]
- 4. bellbrooklabs.com [bellbrooklabs.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. What ENPP1 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 8. ENPP1 Immunobiology as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Npp1-IN-2 and Other Non-Nucleotide NPP1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of Npp1-IN-2 with other non-nucleotide inhibitors of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (NPP1). The data presented is compiled from various studies to offer an objective overview for researchers in drug discovery and development.
Introduction to NPP1 and its Inhibition
Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (NPP1) is a transmembrane glycoprotein that plays a crucial role in various physiological and pathological processes. It primarily hydrolyzes extracellular adenosine triphosphate (ATP) to produce adenosine monophosphate (AMP) and pyrophosphate (PPi)[1][2]. This enzymatic activity is pivotal in regulating purinergic signaling, bone mineralization, and cellular metabolism.[1][2] Dysregulation of NPP1 activity has been implicated in conditions such as osteoarthritis, type 2 diabetes, and cancer, making it a significant therapeutic target.[1][2] In the context of oncology, NPP1 has emerged as a key negative regulator of the cGAS-STING pathway, a critical component of the innate immune response to cancer. By hydrolyzing the STING agonist 2'3'-cGAMP, NPP1 dampens anti-tumor immunity.[3]
Non-nucleotide inhibitors of NPP1 are of particular interest as they may offer improved pharmacological properties, such as better oral bioavailability and metabolic stability, compared to nucleotide-based inhibitors.[3] This guide focuses on comparing the in vitro efficacy of this compound against other notable non-nucleotide NPP1 inhibitors.
Quantitative Comparison of Inhibitor Efficacy
The following table summarizes the in vitro efficacy of this compound and other selected non-nucleotide NPP1 inhibitors. The inhibitory potency is presented as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values, as reported in the literature. It is important to note that the assay conditions, particularly the substrate used, can significantly influence the apparent potency of competitive inhibitors.[4]
| Inhibitor | IC50 (µM) | Ki (µM) | Assay Substrate(s) | Source Organism of NPP1 | Inhibition Type | Reference(s) |
| This compound | 0.26 | - | TG-mAMP | - | - | [5] |
| 0.48 | - | pNP-TMP | - | - | [5] | |
| 2.0 | - | ATP | - | - | [5] | |
| PSB-POM141 | - | 0.00146 | ATP | Human | Non-competitive | [2][4] |
| PZB08513136A | - | 0.005 | p-Nph-5'-TMP | - | Competitive | [4] |
| SAR 03004 | 0.036 | 0.059 | ATP, p-Nph-5'-TMP | - | - | [4] |
| SR-8314 | - | 0.079 | ATP | Human | - | [6][7] |
| STF-1623 | 0.0004 (mouse) | <0.002 | cGAMP | Human, Mouse | - | [8] |
| 0.0006 (human) | ||||||
| MV-626 | - | - | cGAMP, DNA (for cGAS activation) | - | - | [9] |
| ISM5939 | - | - | - | - | - | [10][11][12] |
| Reactive Blue 2 | - | 0.52 | ATP | Human | Non-competitive | |
| Suramin | - | 0.26 | ATP | Human | Un-competitive |
Note: A hyphen (-) indicates that the data was not specified in the cited sources. The lack of quantitative data for some compounds, like MV-626 and ISM5939 in the public domain, is noted, though their potent and selective inhibitory activity is described qualitatively.[9][11]
Signaling Pathways and Experimental Workflows
To provide a clearer context for the presented data, the following diagrams illustrate the NPP1 signaling pathway and a generalized workflow for an enzyme inhibition assay.
Caption: NPP1 signaling pathway and point of inhibition.
Caption: Generalized workflow for an NPP1 inhibition assay.
Detailed Experimental Protocols
The determination of inhibitor potency is highly dependent on the experimental methodology. Below are detailed protocols for common assays used in the characterization of NPP1 inhibitors.
Colorimetric Assay using p-Nitrophenyl 5'-Thymidine Monophosphate (p-Nph-5'-TMP)
This assay is a widely used method for screening NPP1 inhibitors due to its simplicity and suitability for high-throughput screening.
Principle: NPP1 hydrolyzes the artificial substrate p-Nph-5'-TMP, releasing p-nitrophenolate, a chromogenic product that can be quantified spectrophotometrically at 405 nm.
Materials:
-
Recombinant human NPP1
-
p-Nitrophenyl 5'-thymidine monophosphate (p-Nph-5'-TMP)
-
Assay buffer (e.g., Tris-HCl, pH 9.0, containing CaCl2 and MgCl2)
-
Test inhibitors (e.g., this compound) dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of p-Nph-5'-TMP in the assay buffer.
-
Prepare serial dilutions of the test inhibitor in the assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
In a 96-well plate, add the assay buffer, the inhibitor solution, and the NPP1 enzyme solution.
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the p-Nph-5'-TMP substrate to each well.
-
Immediately measure the absorbance at 405 nm in kinetic mode for a set period (e.g., 30 minutes) at 37°C.
-
The rate of reaction is determined from the linear portion of the absorbance versus time curve.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a control without inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
Fluorescence-Based Assay using TG-mAMP
This method offers high sensitivity for detecting NPP1 activity.
Principle: This assay utilizes a quenched fluorescent substrate, TG-mAMP (Tokyo Green-mAMP). Upon hydrolysis by NPP1, the fluorescent reporter is released, leading to an increase in fluorescence that can be measured.
Materials:
-
Recombinant human NPP1
-
TG-mAMP substrate
-
Assay buffer (as described above)
-
Test inhibitors
-
96- or 384-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Follow a similar procedure as the colorimetric assay for preparing inhibitor dilutions and the enzyme solution.
-
In a black microplate, add the assay buffer, inhibitor solution, and NPP1 enzyme.
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Start the reaction by adding the TG-mAMP substrate.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths in kinetic mode at 37°C.
-
Determine the reaction rates and calculate the IC50 values as described for the colorimetric assay.
Capillary Electrophoresis (CE)-Based Assay using ATP
This assay directly measures the hydrolysis of the natural substrate, ATP, and is particularly useful for characterizing the mechanism of inhibition.
Principle: Capillary electrophoresis separates the substrate (ATP) from the product (AMP) based on their charge-to-mass ratio. The amount of AMP produced over time is quantified by UV absorbance.
Materials:
-
Recombinant human NPP1
-
Adenosine triphosphate (ATP)
-
Assay buffer (e.g., CHES buffer, pH 9.0)
-
Test inhibitors
-
Capillary electrophoresis system with a DAD detector
-
Coated capillaries
Procedure:
-
Prepare solutions of NPP1, ATP, and various concentrations of the inhibitor in the assay buffer.
-
Incubate the reaction mixtures at 37°C for a defined period.
-
Stop the reaction (e.g., by adding a denaturing solution or by rapid cooling).
-
Inject the samples into the capillary electrophoresis system.
-
Separate the components using an appropriate running buffer and voltage.
-
Detect and quantify the amount of AMP produced by its UV absorption at 260 nm.
-
Calculate the reaction velocity for each inhibitor concentration.
-
Determine the IC50 or Ki values by analyzing the inhibition data using appropriate enzyme kinetic models (e.g., Michaelis-Menten, Lineweaver-Burk plots).
Conclusion
This guide provides a comparative analysis of the efficacy of this compound and other non-nucleotide NPP1 inhibitors based on available in vitro data. The choice of an appropriate inhibitor for research or therapeutic development will depend on various factors, including the desired potency, selectivity, and the specific biological context being investigated. The detailed experimental protocols provided herein should aid researchers in designing and conducting their own inhibition studies. As the field of NPP1 research continues to evolve, particularly in the realm of immuno-oncology, the development of potent and selective non-nucleotide inhibitors like this compound will be crucial for advancing our understanding of NPP1's role in health and disease and for the development of novel therapeutics.
References
- 1. Large-volume sample stacking with polarity switching for monitoring of nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1) reactions by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. superchemistryclasses.com [superchemistryclasses.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Edinburgh Research Explorer New insights into NPP1 function | Semantic Scholar [semanticscholar.org]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. Physiologic and pathologic functions of the NPP nucleotide pyrophosphatase/phosphodiesterase family focusing on NPP1 in calcification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New Activity Assays for ENPP1 with Physiological Substrates ATP and ADP | Springer Nature Experiments [experiments.springernature.com]
- 11. Role of ENPP1 in cancer pathogenesis: Mechanisms and clinical implications (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Confirming the Mechanism of Action of Npp1-IN-2: A Guide to Orthogonal Assays
For researchers, scientists, and drug development professionals, validating the mechanism of action of a novel inhibitor is a critical step in the drug discovery pipeline. This guide provides a comparative overview of orthogonal assays to confirm the inhibitory activity of Npp1-IN-2, a potent and selective inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (NPP1), against its target.
This compound has been identified as a potent inhibitor of NPP1 with an IC50 of 0.55 µM.[1][2] To rigorously validate its mechanism of action—the direct inhibition of NPP1's enzymatic activity—a series of orthogonal, or mechanistically distinct, assays are recommended. This guide outlines key biochemical and cellular assays, presents comparative data for alternative NPP1 inhibitors, and provides detailed experimental protocols.
Understanding the Role of NPP1
NPP1 is a transmembrane glycoprotein that plays a crucial role in regulating extracellular purinergic signaling by hydrolyzing adenosine triphosphate (ATP) to adenosine monophosphate (AMP) and inorganic pyrophosphate (PPi).[3] This enzymatic activity is implicated in a variety of physiological and pathological processes, including bone mineralization, insulin signaling, and immune responses.[3][4] More recently, NPP1 has been identified as a key enzyme in the degradation of cyclic GMP-AMP (cGAMP), a second messenger that activates the STING (stimulator of interferon genes) pathway, a critical component of the innate immune system.[5][6][7] Inhibition of NPP1 is therefore a promising therapeutic strategy for various diseases, including cancer and inflammatory disorders.
The Imperative of Orthogonal Assays
Relying on a single assay to determine a compound's mechanism of action can be misleading. Orthogonal assays, which employ different detection methods and principles, provide a more robust and comprehensive understanding of a compound's biological activity. By confirming the expected effects on the enzyme's substrate, products, and target engagement in a cellular context, researchers can build a strong evidence base for the inhibitor's proposed mechanism.
Comparative Inhibitory Potency of NPP1 Inhibitors
The following table summarizes the inhibitory potency of this compound and other known NPP1 inhibitors. This comparative data is essential for benchmarking the activity of new chemical entities.
| Inhibitor | Type | IC50 / Ki (NPP1) | Selectivity (IC50 for NPP3) | Reference |
| This compound | Small Molecule | 0.55 µM (IC50) | 3.73 µM | [1][2] |
| NPP1-IN-1 | Small Molecule | 0.15 µM (IC50) | 40 µM | [8] |
| PSB-POM141 | Polyoxometalate | 1.46 nM (Ki) | Highly Selective | [3] |
| ARL 67156 | Nucleotide Analog | 12 µM (Ki) | Not specified | [9] |
| Suramin | Non-nucleotide | 0.26 µM (Ki) | Broad | [5] |
| Adenosine 5′-α,β-methylene-γ-thiotriphosphate | Nucleotide Analog | 20 nM (Ki) | Not specified | [3] |
Orthogonal Assays for Validating this compound's Mechanism of Action
To confirm that this compound directly inhibits the enzymatic activity of NPP1, a combination of biochemical and cellular assays should be employed.
Biochemical Assays: Measuring Substrate Depletion and Product Formation
These assays directly measure the enzymatic activity of purified NPP1 in the presence of an inhibitor.
-
ATP Hydrolysis Assay: This assay quantifies the depletion of ATP, the primary substrate of NPP1. A common method utilizes a luciferase-based system where the amount of light produced is proportional to the ATP concentration. A decrease in light output in the presence of this compound would indicate inhibition of ATP hydrolysis.
-
Pyrophosphate (PPi) Production Assay: This assay measures the generation of PPi, one of the products of ATP hydrolysis by NPP1. Several commercial kits are available that use a fluorescent or colorimetric probe to detect PPi. Inhibition of NPP1 by this compound would result in a dose-dependent decrease in PPi production.
-
cGAMP Degradation Assay: Given the role of NPP1 in regulating the STING pathway, assessing the inhibitor's effect on cGAMP hydrolysis is crucial. This can be monitored using methods like thin-layer chromatography (TLC) with radiolabeled cGAMP or by using a cGAMP-specific ELISA.[6][7]
Logical Workflow for Biochemical Validation
Caption: Workflow of biochemical assays to confirm this compound's inhibition of NPP1 activity.
Cellular Assays: Confirming Target Engagement and Cellular Activity
These assays validate the inhibitor's activity in a more physiologically relevant context.
-
Cellular Thermal Shift Assay (CETSA): This powerful technique confirms direct binding of the inhibitor to its target protein in intact cells. The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature. Cells are treated with the inhibitor, heated to various temperatures, and the amount of soluble NPP1 is quantified by Western blot or other methods. An upward shift in the melting curve of NPP1 in the presence of this compound provides strong evidence of target engagement.
-
Measurement of Extracellular ATP and Adenosine: In a cellular context, inhibition of NPP1 should lead to an accumulation of extracellular ATP and a decrease in the downstream product, adenosine. These metabolites can be measured using commercially available kits.
-
STING Pathway Activation Assay: By preventing the degradation of cGAMP, an NPP1 inhibitor should enhance STING pathway activation. This can be assessed by measuring the phosphorylation of STING and its downstream targets (e.g., IRF3) or by quantifying the production of type I interferons.
Logical Relationship of Orthogonal Assays
Caption: Interrelationship of orthogonal assays for comprehensive validation of this compound.
Experimental Protocols
ATP Hydrolysis Assay (Luciferase-based)
-
Reagents: Purified recombinant human NPP1, ATP, luciferase/luciferin reagent, assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM CaCl2).
-
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a white 96-well plate, add purified NPP1 to each well (except for no-enzyme controls).
-
Add the this compound dilutions or vehicle control to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C.
-
Initiate the reaction by adding a fixed concentration of ATP (at or near the Km for NPP1) to all wells.
-
Incubate for a specific time (e.g., 30-60 minutes) at 37°C.
-
Stop the reaction and add the luciferase/luciferin reagent according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
-
Data Analysis: Calculate the percentage of ATP remaining relative to the no-enzyme control. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
Pyrophosphate Production Assay (Fluorometric)
-
Reagents: Purified recombinant human NPP1, ATP, pyrophosphate assay kit (e.g., PiPer™ Pyrophosphate Assay Kit), assay buffer.
-
Procedure:
-
Follow the same initial steps as the ATP hydrolysis assay for inhibitor and enzyme incubation.
-
Initiate the reaction by adding ATP.
-
After the desired incubation time, stop the reaction.
-
Add the pyrophosphate detection reagent from the kit to each well according to the manufacturer's protocol.
-
Incubate to allow for signal development.
-
Measure fluorescence using a plate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis: Generate a standard curve using known concentrations of PPi. Calculate the amount of PPi produced in each reaction and determine the percentage of inhibition to calculate the IC50.
Cellular Thermal Shift Assay (CETSA)
-
Reagents: Cell line expressing NPP1, this compound, lysis buffer, antibodies for NPP1 and a loading control for Western blotting.
-
Procedure:
-
Culture cells to confluency.
-
Treat cells with this compound or vehicle control for a specified time.
-
Harvest the cells and resuspend them in a buffer.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler.
-
Lyse the cells by freeze-thawing.
-
Centrifuge to pellet the precipitated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble NPP1 in each sample by Western blotting.
-
-
Data Analysis: Quantify the band intensities for NPP1 and the loading control. Plot the fraction of soluble NPP1 against the temperature for both the vehicle and inhibitor-treated samples to generate melting curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Conclusion
A rigorous and multi-faceted approach is essential for the confident validation of a novel inhibitor's mechanism of action. By employing the orthogonal biochemical and cellular assays outlined in this guide, researchers can generate a robust data package to confirm that this compound exerts its biological effects through the direct inhibition of NPP1. This comprehensive validation is a cornerstone of successful drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. pnas.org [pnas.org]
- 3. Nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1) and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. ENPP1 is an innate immune checkpoint of the anticancer cGAMP-STING pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tumor Exosomal ENPP1 Hydrolyzes cGAMP to Inhibit cGAS‐STING Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Two-dimensional electrophoresis-cellular thermal shift assay (2DE-CETSA) for target identification of bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification and pharmacological characterization of nucleotide pyrophosphatase/phosphodiesterase-1 (NPP1) and -4 (NPP4) inhibitors [bonndoc.ulb.uni-bonn.de]
Npp1-IN-2 specificity profiling against other phosphodiesterases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a selective inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (NPP1), an enzyme implicated in various physiological and pathological processes, including calcification, insulin signaling, and immune responses. Due to the absence of publicly available data for a compound named "Npp1-IN-2," this guide utilizes "diuridine 5′-Pα,α,5″-Pα,α-tetrathiotetraphosphate" as a representative highly selective NPP1 inhibitor to illustrate the principles of specificity profiling.
Data Presentation: Inhibitor Specificity
| Target Enzyme | Inhibitor | K_i_ (nM) | Selectivity Notes |
| Human NPP1 | Diuridine 5′-Pα,α,5″-Pα,α-tetrathiotetraphosphate | 27 | Potent and highly selective for NPP1. [1] |
| Human NPP3 | Diuridine 5′-Pα,α,5″-Pα,α-tetrathiotetraphosphate | - | No or minimal inhibition observed.[1] |
| Human NTPDase1 | Diuridine 5′-Pα,α,5″-Pα,α-tetrathiotetraphosphate | - | No or minimal inhibition observed.[1] |
| Human NTPDase2 | Diuridine 5′-Pα,α,5″-Pα,α-tetrathiotetraphosphate | - | No or minimal inhibition observed.[1] |
| Human NTPDase3 | Diuridine 5′-Pα,α,5″-Pα,α-tetrathiotetraphosphate | - | No or minimal inhibition observed.[1] |
| Human NTPDase8 | Diuridine 5′-Pα,α,5″-Pα,α-tetrathiotetraphosphate | - | No or minimal inhibition observed.[1] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of inhibitor potency and selectivity. Below are representative protocols for phosphodiesterase activity assays that can be adapted for specificity profiling.
Colorimetric Phosphodiesterase Assay
This method relies on the detection of phosphate released from the hydrolysis of a substrate.
Principle: The phosphodiesterase cleaves the phosphodiester bond of a substrate (e.g., cAMP or cGMP), producing a 5'-monophosphate. A subsequent reaction with a 5'-nucleotidase releases inorganic phosphate, which is then quantified using a colorimetric reagent like Malachite Green.[2]
Materials:
-
Purified phosphodiesterase enzymes (NPP1 and other PDEs for selectivity profiling)
-
Substrate (e.g., ATP for NPP1, cAMP or cGMP for other PDEs)
-
5'-Nucleotidase
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Test inhibitor (e.g., Diuridine 5′-Pα,α,5″-Pα,α-tetrathiotetraphosphate)
-
Phosphate detection reagent (e.g., Malachite Green-based reagent)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
In a microplate, add the assay buffer, the phosphodiesterase enzyme, and the test inhibitor at various concentrations.
-
Initiate the reaction by adding the substrate.
-
Incubate at a controlled temperature (e.g., 37°C) for a specific period.
-
Stop the reaction (e.g., by adding a stop solution).
-
Add 5'-nucleotidase and incubate to convert the 5'-monophosphate to a nucleoside and inorganic phosphate.
-
Add the phosphate detection reagent.
-
Measure the absorbance at the appropriate wavelength (e.g., ~620 nm for Malachite Green).
-
Calculate the enzyme activity and the IC50 value of the inhibitor from the dose-response curve.
Luminescent Phosphodiesterase Assay
This high-throughput method measures the depletion of the substrate (cAMP or cGMP).
Principle: The assay involves two steps. First, the phosphodiesterase hydrolyzes its substrate. In the second step, the remaining substrate is used in a kinase reaction that depletes ATP. The amount of remaining ATP is then quantified using a luciferase-luciferin reaction, where the light output is inversely proportional to the phosphodiesterase activity.[3][4]
Materials:
-
Purified phosphodiesterase enzymes
-
Substrate (cAMP or cGMP)
-
Assay Buffer
-
Test inhibitor
-
Termination reagent (containing a broad-spectrum PDE inhibitor like IBMX)
-
Detection reagent (containing a kinase, its substrate, and ATP)
-
Luminometer
Procedure:
-
Dispense the test inhibitor at various concentrations into a microplate.
-
Add the phosphodiesterase enzyme to the wells.
-
Initiate the reaction by adding the substrate.
-
Incubate at room temperature.
-
Add the termination reagent to stop the phosphodiesterase reaction.
-
Add the detection reagent.
-
Incubate to allow the kinase reaction to proceed.
-
Measure the luminescence.
-
Calculate the IC50 value from the resulting dose-response curve.
Mandatory Visualizations
NPP1 Signaling Pathway
Caption: NPP1 hydrolyzes extracellular ATP to AMP and pyrophosphate.
Experimental Workflow for Phosphodiesterase Inhibition Assay
Caption: General workflow for a phosphodiesterase inhibition assay.
References
Comparative Analysis of Npp1-IN-2 in Cancer Cell Lines: A Review of Available Data
Despite growing interest in ectonucleotide pyrophosphatase/phosphodiesterase-1 (NPP1) as a therapeutic target in oncology, a comprehensive comparative analysis of the inhibitor Npp1-IN-2 across different cancer cell lines is currently limited by the lack of publicly available experimental data.
This compound, also identified as compound 3h, is recognized as a potent and selective inhibitor of NPP1. Biochemical assays have determined its half-maximal inhibitory concentration (IC50) to be 0.55 µM for NPP1 and 3.73 µM for the related enzyme NPP3. While its chemical properties suggest potential for cancer research, detailed studies elucidating its effects on cancer cell proliferation, apoptosis, and specific signaling pathways in various cancer contexts have not been published in the accessible scientific literature.
This guide aims to provide a framework for such a comparative analysis, outlining the key experiments and data required. In the absence of specific data for this compound, we will discuss the established role of NPP1 in cancer and the expected mechanistic consequences of its inhibition. This will be supplemented with generalized experimental protocols and conceptual diagrams to guide future research in this area.
The Role of NPP1 in Cancer and the Rationale for Inhibition
NPP1 is a transmembrane enzyme that plays a crucial role in regulating the extracellular tumor microenvironment. It primarily hydrolyzes extracellular ATP to produce AMP and pyrophosphate. More critically in the context of immuno-oncology, NPP1 is the dominant hydrolase of 2'3'-cyclic GMP-AMP (cGAMP), a key signaling molecule in the cGAS-STING pathway. The cGAS-STING pathway is a critical component of the innate immune system that detects cytosolic DNA (a hallmark of cellular stress and cancer) and triggers an anti-tumor immune response through the production of type I interferons.
By degrading cGAMP, NPP1 effectively dampens this anti-tumor immune surveillance mechanism. Therefore, inhibiting NPP1 is a promising strategy to restore cGAS-STING signaling, enhance the innate immune response against cancer cells, and potentially overcome resistance to existing immunotherapies.
Hypothetical Comparative Data of this compound in Cancer Cell Lines
The following tables are presented as a template for the type of data that would be necessary for a comprehensive comparative analysis of this compound. The values and cell lines are hypothetical and serve as placeholders to illustrate the required data structure.
Table 1: Comparative Efficacy of this compound on Cell Proliferation (IC50, µM)
| Cancer Cell Line | Tissue of Origin | This compound IC50 (µM) | Alternative NPP1 Inhibitor (e.g., STF-1623) IC50 (µM) |
| MDA-MB-231 | Breast Cancer | Data Not Available | Data Not Available |
| A549 | Lung Cancer | Data Not Available | Data Not Available |
| PANC-1 | Pancreatic Cancer | Data Not Available | Data Not Available |
| U-87 MG | Glioblastoma | Data Not Available | Data Not Available |
| MC38 | Colon Carcinoma | Data Not Available | Data Not Available |
Table 2: Comparative Analysis of this compound Induced Apoptosis
| Cancer Cell Line | Treatment | % Apoptotic Cells (Annexin V+) | Fold Change in Caspase-3/7 Activity |
| MDA-MB-231 | This compound (IC50) | Data Not Available | Data Not Available |
| A549 | This compound (IC50) | Data Not Available | Data Not Available |
| PANC-1 | This compound (IC50) | Data Not Available | Data Not Available |
| U-87 MG | This compound (IC50) | Data Not Available | Data Not Available |
| MC38 | This compound (IC50) | Data Not Available | Data Not Available |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of findings. The following are generalized protocols for key experiments that would be cited in a comparative study of this compound.
Cell Culture
Cancer cell lines (e.g., MDA-MB-231, A549, PANC-1, U-87 MG, MC38) would be maintained in their respective recommended media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells would be cultured in a humidified incubator at 37°C with 5% CO2.
Cell Proliferation Assay (MTT Assay)
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 0.01 to 100 µM) for 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value, the concentration of the drug that inhibits cell growth by 50%, using a dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Seed cells in a 6-well plate and treat with this compound at its predetermined IC50 concentration for 48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.
Visualizing the Mechanism of Action
Diagrams are essential for illustrating complex biological pathways and experimental designs. The following are Graphviz (DOT language) scripts for generating such diagrams.
NPP1-STING Signaling Pathway
Caption: The NPP1-STING signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Comparative Analysis
Caption: A generalized workflow for the comparative analysis of this compound in cancer cell lines.
Conclusion and Future Directions
While this compound shows promise as a selective NPP1 inhibitor, its biological effects in cancer cells remain to be publicly documented. The framework provided in this guide highlights the necessary experimental approaches and data required to build a comprehensive comparative analysis. Future research should focus on evaluating this compound across a diverse panel of cancer cell lines to determine its therapeutic potential and to identify cancer types that are most likely to respond to NPP1 inhibition. Such studies will be instrumental in advancing our understanding of the role of NPP1 in cancer and in the development of novel immunotherapeutic strategies.
Safety Operating Guide
Essential Safety and Disposal Procedures for Npp1-IN-2
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the proper disposal procedures for Npp1-IN-2, a potent and selective Ectonucleotide pyrophosphatase/phosphodiesterase-1 (NPP1) inhibitor.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was publicly available at the time of this writing. The following procedures are based on general best practices for laboratory chemical disposal and the available safety information for a closely related compound, Enpp-1-IN-1. The SDS for Enpp-1-IN-1 indicates that it is considered toxic and a moderate to severe irritant to the skin and eyes[1]. It is crucial to handle this compound with the assumption of similar hazards. Always consult your institution's Environmental Health and Safety (EHS) office for specific guidelines and requirements.
Immediate Safety and Handling Precautions
Before beginning any work with this compound, ensure you are familiar with the following safety protocols:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing. In case of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
-
Spill Management: In the event of a spill, follow your laboratory's established spill cleanup procedures for potent or toxic compounds.
Step-by-Step Disposal Procedures
The proper disposal of this compound, whether in solid form or in solution, is critical. Under no circumstances should this compound be disposed of down the drain or in regular trash.[2][3]
Step 1: Waste Identification and Segregation
-
Characterize the Waste: Identify all components of the waste stream. This includes the this compound compound itself, any solvents used to dissolve it, and any contaminated materials.
-
Segregate Waste: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines. Incompatible chemicals can react dangerously.[2] Keep acidic and basic waste streams separate.
Step 2: Waste Collection and Containment
-
Use Appropriate Containers: Collect this compound waste in a designated, leak-proof, and chemically compatible container. The container should be in good condition and have a secure screw-top cap.
-
Solid Waste:
-
Place unused or expired solid this compound directly into the designated waste container.
-
Contaminated items such as weighing boats, pipette tips, and gloves should also be collected in a designated solid waste container.
-
-
Liquid Waste:
-
Collect solutions containing this compound in a separate, clearly labeled liquid waste container.
-
Indicate the solvent and the estimated concentration of this compound on the label.
-
Step 3: Labeling
Proper labeling is essential for safe handling and disposal by EHS personnel. The label on your this compound waste container must include:
-
The words "Hazardous Waste".[3]
-
The full chemical name: "this compound". Avoid abbreviations.[3]
-
A clear indication of the hazards (e.g., "Toxic," "Irritant").
-
The composition of the waste, including all solvents and their approximate percentages.
-
The date the waste was first added to the container.
-
Your name, laboratory, and contact information.
Step 4: Storage
Store the sealed and labeled waste container in a designated satellite accumulation area within your laboratory. This area should be:
-
Secure and under the control of laboratory personnel.
-
Away from general laboratory traffic.
-
In a secondary containment bin to prevent the spread of potential leaks.
Step 5: Disposal Request
Once the waste container is full or you have no further need to add to it, arrange for its disposal through your institution's EHS department. Follow their specific procedures for requesting a waste pickup.
Quantitative Data Summary
While specific quantitative data for this compound is limited, the following table summarizes general quantitative guidelines for laboratory chemical waste.
| Parameter | Guideline |
| Waste Container Filling | Do not fill liquid waste containers to more than 80-90% capacity to allow for vapor expansion. |
| pH of Aqueous Waste | Generally, aqueous waste should be neutralized to a pH between 6 and 9 before disposal, if deemed safe and appropriate by EHS. |
| Satellite Accumulation | Follow your institution's limits for the amount of hazardous waste that can be stored in a satellite accumulation area (typically 55 gallons). |
Experimental Protocols Cited
The disposal procedures outlined above are based on standard laboratory safety protocols and do not involve specific experimental methodologies. The key principle is the proper identification, segregation, containment, and labeling of chemical waste for disposal through an approved hazardous waste program.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
References
Safeguarding Your Research: Essential Personal Protective Equipment and Handling Protocols for Npp1-IN-2
Researchers and drug development professionals working with the potent enzyme inhibitor Npp1-IN-2 require stringent safety protocols to ensure personal safety and maintain experimental integrity. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure laboratory environment.
Personal Protective Equipment (PPE): A Multi-Layeered Defense
When handling this compound, a comprehensive approach to personal protective equipment is mandatory. The following table summarizes the required PPE, categorized by the level of protection offered.
| Protection Level | Equipment | Specifications and Usage |
| Primary | Gloves | Chemical-resistant nitrile gloves should be worn at all times. For operations with a higher risk of splash, consider double-gloving. Discard gloves immediately after handling the compound and wash hands thoroughly.[1][2] |
| Lab Coat | A clean, buttoned lab coat made of a suitable material (e.g., polyester/cotton blend) must be worn to protect against skin contact.[1][2] | |
| Eye Protection | Safety glasses with side shields are the minimum requirement. For procedures with a splash hazard, chemical splash goggles are necessary.[1][2] | |
| Secondary | Respiratory Protection | If there is a risk of generating aerosols or dusts, a properly fitted N95 respirator or higher should be used.[3] This is particularly crucial when handling the powdered form of the compound. |
| Face Shield | In addition to goggles, a face shield provides an extra layer of protection against splashes to the face and neck. | |
| Specialized | Chemical-Resistant Apron | For large-scale operations or when there is a significant risk of spillage, a chemical-resistant apron should be worn over the lab coat.[2] |
| Shoe Covers | Disposable shoe covers should be used in designated areas where this compound is handled to prevent the spread of contamination. |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic workflow is critical to minimize exposure and prevent contamination. The following experimental workflow outlines the key stages of handling this compound, from preparation to post-experiment cleanup.
Experimental Protocol: Key Handling Procedures
-
Preparation:
-
Before handling this compound, ensure all necessary PPE is donned correctly.
-
Designate a specific area for handling, preferably within a certified chemical fume hood, to control potential airborne exposure.
-
Retrieve the this compound container from its designated storage location.
-
-
Weighing and Solution Preparation:
-
If working with the solid form, weighing should be performed in a ventilated balance enclosure or a fume hood to prevent inhalation of fine particles.
-
When preparing solutions, add the solvent to the weighed this compound slowly to avoid splashing.
-
-
Experimentation:
-
Conduct all experimental procedures involving this compound within the designated and controlled environment.
-
Avoid direct contact with the skin, eyes, and clothing.[1]
-
-
Post-Experiment Cleanup:
-
Decontaminate all surfaces and equipment that may have come into contact with this compound using an appropriate cleaning agent.
-
Carefully remove PPE, starting with the most contaminated items (e.g., outer gloves), to prevent cross-contamination.
-
Disposal Plan: Ensuring Safe and Compliant Waste Management
Proper disposal of this compound and associated contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain. |
| Contaminated Labware (e.g., pipette tips, tubes) | Collect in a designated, labeled hazardous waste container. |
| Contaminated PPE (e.g., gloves, disposable lab coats) | Place in a sealed bag and dispose of as hazardous waste. |
| Liquid Waste | Collect in a clearly labeled, sealed, and chemical-resistant waste container. |
First Aid Measures
In the event of accidental exposure, immediate action is critical.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[3] |
| Skin Contact | Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4] |
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
